LEI-401
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJYPQZBBHOCC-UXHICEINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LEI-401: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEI-401 is a pioneering, selective, and central nervous system (CNS)-active inhibitor of the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) enzyme.[1][2][3] This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (AEA).[1][4] By potently inhibiting NAPE-PLD, this compound effectively reduces the levels of anandamide and other NAEs in the brain.[1][2] This modulation of the endocannabinoid system has been shown to impact emotional behavior, neuroendocrine function, and fear-related memory processing in preclinical models.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of NAPE-PLD
The primary mechanism of action of this compound is the direct inhibition of the NAPE-PLD enzyme. This enzyme is a key component of the endocannabinoid system, responsible for catalyzing the final step in the biosynthesis of anandamide and other NAEs from their N-acyl-phosphatidylethanolamine (NAPE) precursors.
Signaling Pathway
This compound's inhibitory action on NAPE-PLD disrupts the "on-demand" synthesis of anandamide. This leads to a reduction in the basal tone of anandamide signaling, which primarily interacts with the cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor highly expressed in the CNS.[1][5] The reduction in CB1 receptor activation by anandamide mimics the effects of a CB1 receptor antagonist.[1][2]
Pharmacological and Physicochemical Properties
This compound has been characterized as a potent and brain-penetrant inhibitor of NAPE-PLD with favorable drug-like properties.
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro Potency | ||
| hNAPE-PLD IC₅₀ | 27 nM | [3] |
| hNAPE-PLD Kᵢ | 0.027 µM (27 nM) | [1][6] |
| NAPE-PLD Labeling IC₅₀ (HEK293T cells) | 0.86 µM | [3] |
| Physicochemical Properties | ||
| Molecular Weight | 422 Da | [1] |
| logD | 3.3 | [1] |
| Topological Polar Surface Area | 80.5 Ų | [1] |
| Aqueous Solubility | 1.7 mg/L | [1] |
| PAMPA P_eff | 0.37 nm/s | [1] |
| Pharmacokinetics in Mice | ||
| Oral (10 mg/kg) | ||
| t₁/₂ | 2.5 hours | [3] |
| Cₘₐₓ | 1370 ng/mL | [3] |
| tₘₐₓ | 2 hours | [3] |
| AUCₗₐₛₜ | 6760 hng/mL | [3] |
| Bioavailability (F) | 25% | [3] |
| Intraperitoneal (30 mg/kg) | ||
| Cₘₐₓ | 10300 ng/mL | [3] |
| tₘₐₓ | 1 hour | [3] |
| AUCₗₐₛₜ | 38600 hng/mL | [3] |
| Bioavailability (F) | 48% | [3] |
In Vivo Effects in the Central Nervous System
Preclinical studies in mice have demonstrated that this compound's inhibition of NAPE-PLD and subsequent reduction of brain anandamide levels lead to distinct behavioral and neuroendocrine effects.
-
Reduction of Brain NAE Levels : Administration of this compound to wild-type mice significantly reduces the levels of a broad range of NAEs, including anandamide, in the brain. This effect is absent in NAPE-PLD knockout mice, confirming the compound's specific on-target activity.[1][2]
-
Activation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis : this compound treatment leads to an activation of the HPA axis, a key neuroendocrine system involved in the stress response.[1][2][3] This is consistent with the known role of endocannabinoids in regulating HPA axis activity.
-
Impairment of Fear Extinction : In behavioral paradigms, this compound has been shown to impair the extinction of aversive memories.[1][2][3] This effect mimics that of CB1 receptor antagonists and suggests that an endogenous anandamide tone is necessary for the normal processing of fear-related memories.[1][2]
-
Reversal of Effects by FAAH Inhibition : The behavioral effects of this compound, such as impaired fear extinction, can be reversed by the co-administration of a fatty acid amide hydrolase (FAAH) inhibitor.[1][2] FAAH is the primary enzyme responsible for the degradation of anandamide. Its inhibition leads to an increase in anandamide levels, thereby counteracting the effects of this compound.
Experimental Protocols
The following sections outline the methodologies for the key experiments cited in the characterization of this compound.
NAPE-PLD Enzyme Activity Assay
This assay is used to determine the potency of this compound in inhibiting NAPE-PLD activity.
-
Principle : The assay measures the formation of an N-acylethanolamine product from a synthetic N-acyl-phosphatidylethanolamine substrate by the NAPE-PLD enzyme.
-
Methodology :
-
Brain lysates from wild-type mice are used as the source of the NAPE-PLD enzyme.
-
A synthetic C17:0-NAPE is used as the substrate.
-
The enzyme, substrate, and varying concentrations of this compound are incubated together.
-
The reaction is stopped, and the lipids are extracted.
-
The formation of the product, C17:0-NAE, is quantified using a liquid chromatography-mass spectrometry (LC-MS)-based method.[1]
-
Dose-response curves are generated to calculate the IC₅₀ or Kᵢ value of this compound.
-
In Vivo NAE Level Measurement in Brain Tissue
This protocol is used to assess the in vivo efficacy of this compound in reducing NAE levels in the brain.
-
Principle : To measure the levels of various NAEs in the brains of mice following the administration of this compound.
-
Methodology :
-
Wild-type and NAPE-PLD knockout mice are administered this compound (e.g., 30 mg/kg, i.p.) or a vehicle control.[6]
-
After a specific time point (e.g., 120 minutes), the mice are euthanized, and their brains are rapidly harvested.[6]
-
Brain tissue is homogenized, and lipids are extracted.
-
Targeted lipidomics is performed using LC-MS to quantify the levels of anandamide and other NAEs.
-
The NAE levels in the this compound-treated group are compared to those in the vehicle-treated group for both wild-type and knockout mice.
-
Fear Extinction Behavioral Assay
This assay evaluates the effect of this compound on fear memory processing.
-
Principle : The test measures the ability of a mouse to suppress a learned fear response (freezing) when the conditioned stimulus (e.g., a tone) is repeatedly presented without the aversive unconditioned stimulus (e.g., a foot shock).
-
Methodology :
-
Fear Conditioning : Mice are placed in a chamber and presented with a neutral stimulus (e.g., an auditory tone) paired with an aversive stimulus (e.g., a mild foot shock).
-
Drug Administration : Prior to the extinction training, mice are administered this compound (e.g., 30 mg/kg, i.p.) or a vehicle.[3]
-
Extinction Training : On a subsequent day, the mice are placed in a different context and repeatedly exposed to the conditioned stimulus (the tone) without the aversive stimulus.
-
Data Analysis : The duration of freezing behavior is recorded and quantified. Impaired fear extinction is observed as a sustained high level of freezing in the this compound-treated group compared to a gradual reduction in freezing in the vehicle group.[3]
-
Conclusion
This compound is a well-characterized and highly selective inhibitor of NAPE-PLD that serves as a critical tool for investigating the role of the endocannabinoid system in the CNS. Its ability to reduce brain anandamide levels in a targeted manner has provided valuable insights into the endogenous NAE tone that governs emotional behavior and stress responses. The data summarized herein underscore the potential of targeting NAE biosynthesis as a therapeutic strategy for CNS disorders.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
What is the role of NAPE-PLD in anandamide biosynthesis
An In-Depth Technical Guide on the Role of NAPE-PLD in Anandamide Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anandamide (N-arachidonoylethanolamine, AEA) is a pivotal endocannabinoid neurotransmitter that modulates a vast array of physiological processes. Its synthesis is a tightly regulated process critical for maintaining signaling homeostasis within the endocannabinoid system. A primary and extensively studied pathway for anandamide biosynthesis involves the enzymatic activity of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This technical guide provides a comprehensive overview of the role of NAPE-PLD, detailing its enzymatic function, structure, regulation, and the broader context of its involvement alongside alternative biosynthetic pathways. This document synthesizes quantitative data, outlines key experimental methodologies, and presents signaling pathways and workflows through structured diagrams to serve as a detailed resource for professionals in the field.
Introduction: The Endocannabinoid System and Anandamide
The endocannabinoid system (ECS) is a widespread neuromodulatory network that plays a crucial role in regulating cognitive and physiological processes. The system's main components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation. Anandamide (AEA) was the first identified endogenous cannabinoid, a lipid transmitter synthesized "on-demand" from membrane phospholipid precursors. It is involved in regulating mood, memory, appetite, pain perception, and sleep. The primary enzyme responsible for AEA degradation is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine. Understanding the biosynthetic pathways of anandamide is paramount for developing therapeutic strategies targeting the ECS.
The Canonical Pathway: NAPE-PLD-Mediated Anandamide Synthesis
The principal biosynthetic route for anandamide is a two-step process initiated within the cell membrane.
-
Formation of N-acylphosphatidylethanolamine (NAPE): The process begins with the transfer of an acyl group, such as arachidonic acid, from the sn-1 position of a glycerophospholipid (like phosphatidylcholine) to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) to form the precursor molecule, N-arachidonoyl-phosphatidylethanolamine (a specific type of NAPE).
-
Hydrolysis of NAPE by NAPE-PLD: NAPE-PLD then catalyzes the hydrolysis of the terminal phosphodiester bond of NAPE, releasing anandamide and phosphatidic acid as products.
Caption: Canonical two-step biosynthesis of anandamide via NAPE-PLD.
Molecular and Functional Characteristics of NAPE-PLD
Enzyme Structure and Class
NAPE-PLD is a membrane-associated enzyme belonging to the metallo-β-lactamase superfamily. The crystal structure of human NAPE-PLD reveals that it forms a homodimer. This dimeric structure is partially separated by an internal channel approximately 9 Å wide and is uniquely adapted for association with phospholipids.
Key structural features include:
-
Active Site: A binuclear zinc (Zn²⁺) center is located in the active site, which is essential for catalysis. This zinc center orchestrates the hydrolysis of the NAPE substrate.
-
Hydrophobic Cavity: A hydrophobic cavity provides an entryway for the lipid substrate (NAPE) from the membrane bilayer into the active site. This structure allows the enzyme to accommodate NAPEs with various N-acyl chains.
-
Lipid-Binding Surface: The enzyme possesses an extended lipid-binding surface that facilitates its association with the cell membrane.
Enzymatic Activity and Substrate Specificity
NAPE-PLD specifically catalyzes the hydrolysis of the phosphodiester bond in NAPE to produce N-acylethanolamines (NAEs) and phosphatidic acid. The enzyme demonstrates broad substrate specificity, recognizing various NAPE molecules regardless of the length or degree of saturation of their N-acyl substituents. This allows NAPE-PLD to generate a family of bioactive lipid amides, including:
-
Anandamide (AEA): A polyunsaturated NAE.
-
Oleoylethanolamide (OEA): A monounsaturated NAE involved in satiety.
-
Palmitoylethanolamide (PEA): A saturated NAE with anti-inflammatory properties.
Regulation of NAPE-PLD Activity
The activity of NAPE-PLD is not primarily regulated by transcriptional upregulation but rather through allosteric modulation. A significant regulatory mechanism involves bile acids.
-
Activation by Bile Acids: Certain bile acids, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), bind with high affinity to selective pockets within the enzyme's hydrophobic cavity. This binding enhances the assembly of the NAPE-PLD dimer and stabilizes an active conformation, thereby enabling catalysis. In the presence of DCA, NAPE-PLD catalyzes the hydrolysis of the anandamide precursor N-arachidonoyl-PE approximately seven times faster than that of N-palmitoyl-PE.
-
Inhibition by Bile Acids: In contrast, the monohydroxy bile acid, lithocholic acid (LCA), acts as a reversible inhibitor of NAPE-PLD.
This regulatory cross-talk between bile acid signaling and endocannabinoid biosynthesis is particularly relevant in tissues like the gut and brain, where both signaling systems are active.
Data Presentation: NAPE-PLD Kinetics and In Vivo Impact
Table 1: Kinetic Parameters of Recombinant NAPE-PLD for Various NAPE Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Generated NAE | Reference |
| N-arachidonoyl-PE | 2.8 | 73.2 | Anandamide (AEA) | |
| N-palmitoyl-PE | ~9.0 | N/A | Palmitoylethanolamide (PEA) | |
| N-oleoyl-PE | N/A | N/A | Oleoylethanolamide (OEA) | N/A |
| N-stearoyl-PE | N/A | N/A | Stearoylethanolamide (SEA) | N/A |
Note: Data availability for Vmax of all substrates is limited in the cited literature. The Km values suggest a similar affinity for both saturated and polyunsaturated NAPE substrates.
Table 2: Brain Anandamide Levels in NAPE-PLD Knockout (KO) Mice vs. Wild-Type (WT)
| Mouse Model / Study | Brain Region | Anandamide Level Change in KO vs. WT | Key Finding | Reference |
| Leung et al., 2006 | Whole Brain | No significant reduction | Suggests existence of alternative biosynthetic pathways. | |
| Tsuboi et al., 2011 | Whole Brain | ~50% reduction | Indicates NAPE-PLD is a major, but not exclusive, source of AEA. | N/A |
| Cravatt Lab KO Line | Whole Brain | No significant difference | Saturated and monounsaturated NAEs were reduced, but not polyunsaturated AEA. | N/A |
| Luquet Lab KO Line | Multiple Regions | Significant reduction | Supports a primary role for NAPE-PLD in AEA synthesis. | N/A |
The conflicting results from different NAPE-PLD knockout mouse lines highlight the complexity of anandamide biosynthesis, suggesting that compensatory pathways can be upregulated when NAPE-PLD is absent.
Alternative Anandamide Biosynthesis Pathways
The discovery that anandamide levels are not completely abolished in NAPE-PLD knockout mice led to the identification of several alternative, NAPE-PLD-independent pathways. These routes ensure the continued production of anandamide, particularly under specific physiological conditions.
The PLC/Phosphatase Pathway
This pathway involves two sequential enzymatic steps starting from the same NAPE precursor:
-
NAPE is hydrolyzed by a Phospholipase C (PLC) to generate phosphoanandamide (pAEA) .
-
pAEA is then dephosphorylated by specific phosphatases, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22) and SHIP1, to yield anandamide.
This pathway is particularly significant in macrophages, where it is responsible for the endotoxin (LPS)-induced synthesis of anandamide. It is considered a more rapid, "on-demand" signaling route compared to the canonical NAPE-PLD pathway.
The α,β-Hydrolase 4 (Abhd4) Pathway
Another parallel pathway involves the sequential deacylation of NAPE by α,β-hydrolase 4 (Abhd4) followed by the cleavage of the resulting glycerophospho-N-arachidonoylethanolamine by a phosphodiesterase (GDE1) to yield anandamide. In brain homogenates from NAPE-PLD⁻/⁻ mice, this pathway appears to be dominant during longer incubation periods.
FAAH-Mediated Synthesis (Reverse Reaction)
The primary catabolic enzyme for anandamide, Fatty Acid Amide Hydrolase (FAAH), can catalyze the reverse reaction—the condensation of arachidonic acid and ethanolamine to form anandamide. However, this reaction is generally considered less significant under normal physiological conditions due to the high substrate concentrations required.
Caption: Major biosynthetic pathways of anandamide from the NAPE precursor.
Experimental Protocols
Protocol: NAPE-PLD Activity Assay using Fluorescent Substrate
This protocol describes a high-throughput compatible assay using a fluorescence-quenched NAPE analog (e.g., PED6) and membrane fractions from cells overexpressing NAPE-PLD.
Materials:
-
HEK293T cells
-
Plasmid DNA encoding human NAPE-PLD
-
Transfection reagent (e.g., PEI)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.005% Triton X-100, pH 7.4
-
Fluorescent Substrate: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE or similar, e.g., PED6)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~460/515 nm)
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Transfect cells with the NAPE-PLD expression plasmid using a suitable reagent. As a control, transfect a separate batch of cells with an empty vector.
-
Allow protein expression for 48-72 hours.
-
-
Membrane Preparation:
-
Harvest cells by scraping into ice-cold PBS.
-
Pellet cells by centrifugation (500 x g, 5 min, 4°C).
-
Resuspend the pellet in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice for 20 min.
-
Homogenize the cells using a Dounce homogenizer or by sonication.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Enzyme Activity Assay:
-
Dilute the membrane preparation (e.g., 5-10 µg of protein per well) in Assay Buffer in the wells of a 96-well plate.
-
To test inhibitors, pre-incubate the membrane fraction with the compound for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent NAPE substrate to a final concentration of 10-20 µM.
-
Immediately measure fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Subtract the rate observed in the empty-vector control membranes to determine NAPE-PLD-specific activity.
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine IC₅₀ values.
-
Caption: Workflow for a fluorescence-based NAPE-PLD activity assay.
Protocol: Quantification of Anandamide in Brain Tissue by LC-MS/MS
Materials:
-
Brain tissue samples
-
Internal Standard (IS): Anandamide-d8 or similar deuterated analog
-
Extraction Solvent: Acetonitrile or 2:1:1 Chloroform:Methanol:Tris Buffer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation and Homogenization:
-
Weigh a frozen brain tissue sample (~50 mg).
-
Add a known amount of the internal standard (e.g., 100 pmol of Anandamide-d8).
-
Add 1 mL of ice-cold extraction solvent.
-
Homogenize the tissue thoroughly using a bead beater or probe sonicator.
-
-
Lipid Extraction:
-
Vortex the homogenate and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
-
Sample Clean-up (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 20% methanol in water) to remove salts and polar contaminants.
-
Elute anandamide and other lipids with a high-organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 Methanol:Water).
-
Inject a portion of the sample (e.g., 10 µL) onto the LC-MS/MS system.
-
Chromatography: Separate lipids using a C18 column with a gradient elution, for example, from 50% Mobile Phase B (e.g., Acetonitrile with 0.1% formic acid) to 95% B over 10 minutes. Mobile Phase A would be Water with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transition for anandamide (e.g., m/z 348.3 → 62.1).
-
Simultaneously monitor the transition for the internal standard (e.g., Anandamide-d8, m/z 356.3 → 62.1).
-
-
-
Quantification:
-
Integrate the peak areas for both the endogenous anandamide and the internal standard.
-
Calculate the ratio of the anandamide peak area to the internal standard peak area.
-
Determine the absolute concentration of anandamide by comparing this ratio to a standard curve generated with known amounts of anandamide and the internal standard.
-
Conclusion
NAPE-PLD is a key enzyme in the biosynthesis of anandamide and other bioactive N-acylethanolamines. Its unique structure as a dimeric, membrane-associated metallo-β-lactamase and its allosteric regulation by bile acids underscore a sophisticated mechanism for controlling lipid signaling. While it is a central player in the canonical biosynthetic pathway, the existence of multiple, redundant pathways—including the PLC/phosphatase and Abhd4 routes—reveals a robust and context-dependent system for maintaining anandamide homeostasis. The discrepancies observed in NAPE-PLD knockout models emphasize that the relative contribution of each pathway can vary by tissue, developmental stage, and physiological state. For researchers and drug development professionals, a comprehensive understanding of this entire network, rather than a singular focus on NAPE-PLD, is essential for effectively modulating the endocannabinoid system for therapeutic benefit. Future research, aided by the development of specific inhibitors for each biosynthetic enzyme, will be critical in dissecting the precise contribution of each pathway to anandamide signaling in health and disease.
LEI-401: A Chemical Probe for the Investigation of N-Acylethanolamine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylethanolamines (NAEs) are a class of bioactive lipids, including the endocannabinoid anandamide, that are implicated in a wide array of physiological processes. The study of their biosynthesis is crucial for understanding their roles in health and disease. LEI-401 has emerged as a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of NAEs. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows, to serve as a guide for researchers utilizing this chemical probe.
Introduction to N-Acylethanolamines and their Biosynthesis
N-acylethanolamines (NAEs) are a family of lipid signaling molecules that include N-arachidonoylethanolamine (anandamide), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).[1][2] These molecules are involved in diverse physiological processes such as pain, inflammation, appetite, and mood.[1][2] The biosynthesis of NAEs is a critical regulatory step in controlling their signaling. One of the primary pathways for NAE production involves the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) by the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[1][3]
This compound: A Selective NAPE-PLD Inhibitor
This compound is a first-in-class, potent, selective, and central nervous system (CNS)-active inhibitor of NAPE-PLD.[4][5] It was identified through high-throughput screening and subsequent medicinal chemistry efforts.[1][6] By inhibiting NAPE-PLD, this compound serves as a valuable chemical probe to investigate the role of this specific NAE biosynthetic pathway in various physiological and pathological contexts.[1]
Mechanism of Action
This compound acts by directly inhibiting the enzymatic activity of NAPE-PLD, thereby blocking the conversion of NAPEs to NAEs.[1] This leads to a reduction in the levels of various NAE species, including anandamide.[1][6][7] Studies have shown that the effects of this compound are dependent on the presence of NAPE-PLD, as the compound does not reduce NAE levels in NAPE-PLD knockout models.[1][6][7][8]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay System | Reference |
| Ki (NAPE-PLD) | 0.027 µM (95% CI: 0.021–0.033 µM) | Human | In vitro activity assay | [1][9] |
| IC50 (NAPE-PLD) | 27 nM | Not Specified | Not Specified | [4] |
| IC50 (NAPE-PLD labeling) | 0.86 µM (95% CI: 0.60–1.2 µM) | Human | hNAPE-PLD-transfected HEK293T cells | [1] |
| Cannabinoid Receptor 1 (CB1) Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |
| Cannabinoid Receptor 2 (CB2) Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |
| FAAH Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |
| MAGL Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |
| ABHD6 Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |
| DAGLα/β Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose | Cmax | Tmax | AUClast | Bioavailability (F) | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | - | [6] |
| Oral (p.o.) | 10 mg/kg | 1370 ng/mL | 2 hours | 6760 hng/mL | 25% | [4] |
| Intraperitoneal (i.p.) | 30 mg/kg | 10300 ng/mL | 1 hour | 38600 hng/mL | 48% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro NAPE-PLD Inhibition Assay
This protocol is based on methods used to characterize NAPE-PLD inhibitors.
Objective: To determine the in vitro potency of this compound in inhibiting NAPE-PLD activity.
Materials:
-
Recombinant human NAPE-PLD enzyme
-
NAPE substrate (e.g., N-arachidonoyl-phosphatidylethanolamine)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader capable of detecting the product of NAPE hydrolysis (e.g., LC-MS or a fluorescently labeled substrate)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant NAPE-PLD enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the NAPE substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by placing on ice).
-
Quantify the amount of product formed using a suitable detection method (e.g., LC-MS to measure anandamide).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 or Ki value by fitting the data to a dose-response curve using appropriate software.
Cellular NAE Level Measurement
This protocol describes how to assess the effect of this compound on NAE levels in a cellular context.
Objective: To measure the reduction of endogenous NAE levels in cultured cells upon treatment with this compound.
Materials:
-
Neuroblastoma cells (e.g., Neuro-2a) or other relevant cell line
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)
-
Internal standards for NAEs (e.g., deuterated anandamide)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 2 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using an appropriate organic solvent mixture containing internal standards.
-
Centrifuge to pellet cellular debris and collect the lipid-containing supernatant.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the levels of different NAE species by comparing their peak areas to those of the internal standards.
-
Analyze the data to determine the dose-dependent effect of this compound on NAE levels.
In Vivo Assessment of Brain NAE Levels
This protocol outlines the procedure for measuring the effect of systemically administered this compound on brain NAE levels in mice.
Objective: To determine the in vivo efficacy of this compound in reducing NAE levels in the brain.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle)
-
Vehicle control
-
Surgical tools for brain dissection
-
Liquid nitrogen
-
Homogenizer
-
Lipid extraction solvents and internal standards
-
LC-MS/MS system
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time point after administration, euthanize the mice.
-
Rapidly dissect the brain and flash-freeze it in liquid nitrogen to halt enzymatic activity.
-
Store the brain tissue at -80°C until analysis.
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform lipid extraction on the brain homogenate as described in the cellular protocol.
-
Quantify NAE levels using LC-MS/MS.
-
Compare the NAE levels in the brains of this compound-treated mice to those of vehicle-treated mice to assess the in vivo inhibitory effect.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and NAE signaling.
Caption: N-Acylethanolamine (NAE) signaling pathway showing biosynthesis via NAPE-PLD, downstream receptor activation, and degradation by FAAH. This compound inhibits NAPE-PLD.
Caption: A typical experimental workflow for utilizing this compound to investigate the role of NAPE-PLD in a biological process.
Caption: The logical relationship demonstrating how this compound, as a chemical probe, links the inhibition of NAPE-PLD to a measurable biological outcome through the reduction of NAEs.
Conclusion
This compound is a powerful and selective chemical probe for studying the biosynthesis of N-acylethanolamines via the NAPE-PLD pathway. Its well-characterized in vitro and in vivo properties, combined with the detailed experimental protocols provided in this guide, make it an invaluable tool for researchers in neuroscience, pharmacology, and drug discovery. The use of this compound will continue to facilitate a deeper understanding of the physiological and pathological roles of the NAE signaling system.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of synaptic transmission by anandamide precursor 20:4-NAPE is mediated by TRPV1 receptors under inflammatory conditions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
LEI-401: A Technical Guide to its Effects on Endocannabinoid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LEI-401, a first-in-class, potent, and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (AEA). By inhibiting NAPE-PLD, this compound serves as a critical tool for elucidating the role of this specific biosynthetic pathway in the broader context of the endocannabinoid system (ECS). This document details the mechanism of action of this compound, presents its quantitative pharmacological profile, outlines the experimental protocols used for its characterization, and describes its effects on endocannabinoid signaling and associated behaviors.
Introduction: The Endocannabinoid System and NAE Biosynthesis
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes. The primary bioactive lipids of the ECS are N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of AEA are terminated through enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH).
The biosynthesis of AEA and other NAEs is a multi-step process. The canonical pathway involves the conversion of phosphatidylethanolamine (PE) to N-acyl-phosphatidylethanolamine (NAPE) by N-acyltransferases. Subsequently, NAPE-PLD hydrolyzes NAPE to produce NAEs and phosphatidic acid.[1][2] this compound is a novel chemical probe designed to specifically inhibit this final step, thereby reducing the "on-demand" synthesis of anandamide and other NAEs.
Mechanism of Action of this compound
This compound is a central nervous system (CNS)-active small molecule that selectively inhibits the activity of NAPE-PLD.[3][4] By blocking this enzyme, this compound reduces the production of a range of NAEs, most notably anandamide. This reduction in the basal "endocannabinoid tone" allows for the investigation of the physiological roles of NAPE-PLD-derived endocannabinoids. The consequence of this inhibition is a downstream functional effect that often mimics the antagonism of the cannabinoid CB1 receptor, as the levels of its endogenous agonist, anandamide, are diminished.[1][3]
Figure 1: this compound inhibits NAPE-PLD, blocking the synthesis of Anandamide (AEA).
Quantitative Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo experiments. The data are summarized in the tables below.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Species/System | Value | Reference |
| Ki | Human NAPE-PLD | 0.027 µM (27 nM) | [5] |
| IC50 | hNAPE-PLD (Enzymatic) | 27 nM | [6] |
| IC50 | NAPE-PLD Target Engagement (HEK293T cells) | 0.86 µM | [6] |
Table 2: In Vivo Effects of this compound on Brain NAE Levels in Mice
| Compound | Dose (i.p.) | Time Point | Change in Brain Anandamide (AEA) | Reference |
| This compound | 30 mg/kg | 2 hours | Significant reduction | [3] |
| This compound | 30 mg/kg | 4 hours | Returned to vehicle level | [3] |
Note: this compound was shown to reduce a broad range of NAEs in Neuro-2a cells in a NAPE-PLD-dependent manner. This effect was absent in NAPE-PLD knockout (KO) cells.[3]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose | t1/2 | Cmax | Tmax | Bioavailability (F) | Reference |
| Oral (p.o.) | 10 mg/kg | 2.5 hours | 1370 ng/mL | 2 hours | 25% | [6] |
| Intraperitoneal (i.p.) | 30 mg/kg | - | 10300 ng/mL | 1 hour | 48% | [6] |
Table 4: Selectivity Profile of this compound
| Target | Activity | Reference |
| FAAH | No significant inhibition | [3] |
| MAGL | No significant inhibition | [3] |
| DAGLα / DAGLβ | No significant inhibition | [3] |
| ABHD6 | No significant inhibition | [3] |
| CB1 Receptor | No binding at 10 µM | [3] |
| CB2 Receptor | No binding at 10 µM | [3] |
Experimental Protocols
Fluorescence-Based NAPE-PLD Activity Assay
This assay is used to determine the in vitro inhibitory potency of compounds like this compound against NAPE-PLD.
-
Principle: The assay utilizes a fluorescence-quenched substrate, PED6. Hydrolysis of the phosphodiester bond in PED6 by NAPE-PLD results in the release of a dinitroaniline quencher, leading to a measurable increase in fluorescence.[6]
-
Cell Line and Lysate Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding human NAPE-PLD. Mock-transfected cells are used as a negative control.[6]
-
After 72 hours, cells are harvested, pelleted, and lysed in a hypotonic buffer.[6]
-
The cell lysate is ultracentrifuged at 100,000 x g to separate the membrane fraction (pellet) from the cytosol (supernatant). The membrane pellet, containing NAPE-PLD, is resuspended in a storage buffer.[6]
-
-
Assay Protocol (96-well format):
-
To each well of a black, flat-bottom 96-well plate, add 79 µL of assay buffer.
-
Add 1 µL of this compound (or other test compounds) at various concentrations (typically in DMSO). Vehicle (DMSO) is used for control wells.
-
Add 10 µL of the NAPE-PLD membrane lysate (final concentration ~0.04 mg/mL). Include control wells with mock-transfected lysate.
-
Incubate the plate for 30 minutes at 37°C in the dark.[6]
-
Initiate the reaction by adding 10 µL of a 10 µM PED6 working stock solution to each well (final concentration 1 µM).[6]
-
Immediately measure fluorescence (e.g., excitation at 477 nm, emission at 525 nm) every 2 minutes for 60 minutes at 37°C using a plate reader.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence from mock-transfected controls.
-
Calculate the rate of reaction (slope of fluorescence over time).
-
Plot the reaction rate against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cellular Target Engagement via Photoaffinity Labeling
This method confirms that this compound binds to NAPE-PLD in a cellular context and determines the cellular IC50.
-
Principle: A photoaffinity probe is created based on the structure of this compound, containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne for click chemistry). Upon UV irradiation, the probe covalently cross-links to its binding partners. The tagged proteins are then visualized or identified.[7][8]
-
Experimental Workflow:
-
Probe Incubation: Live HEK293T cells overexpressing NAPE-PLD are incubated with the photoaffinity probe.
-
Competition: For competition experiments, cells are pre-incubated with increasing concentrations of this compound before adding the probe.
-
UV Irradiation: The cells are irradiated with UV light (e.g., 350 nm) to induce covalent cross-linking of the probe to its target proteins.[8]
-
Cell Lysis: The cells are lysed to release the proteins.
-
Click Chemistry: The alkyne tag on the probe is conjugated to a fluorescent reporter (e.g., a rhodamine-azide) via a copper-catalyzed click reaction.
-
Visualization and Quantification: The labeled proteins are separated by SDS-PAGE. The fluorescence of the protein bands is visualized using an in-gel fluorescence scanner. The intensity of the band corresponding to NAPE-PLD is quantified.[8]
-
-
Data Analysis: The reduction in fluorescence intensity of the NAPE-PLD band in the presence of competing this compound is plotted against the this compound concentration to determine the cellular IC50 for target engagement.
Quantification of N-Acylethanolamines by LC-MS/MS
This protocol details the method for measuring the levels of anandamide and other NAEs in biological samples.
-
Principle: Liquid chromatography (LC) separates the different lipid species in a sample, which are then ionized and detected by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns. Deuterated internal standards are used for accurate quantification.[3][4]
-
Sample Preparation (Brain Tissue):
-
Brain tissue is rapidly harvested and flash-frozen to prevent post-mortem changes in lipid levels.
-
The tissue is homogenized in a solvent like acetonitrile or a chloroform/methanol mixture.[3][4]
-
A known amount of a deuterated internal standard mixture (e.g., d4-AEA, d4-PEA, d4-OEA) is added to each sample.
-
Lipids are extracted using a liquid-liquid or solid-phase extraction method.[3]
-
The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.[9]
-
-
LC-MS/MS Analysis:
-
Chromatography: Analytes are separated on a C18 reverse-phase column using a gradient mobile phase, typically consisting of water and acetonitrile/methanol with additives like acetic acid or ammonium acetate.[3][4]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[4]
-
-
Data Analysis: The peak areas of the endogenous NAEs are normalized to the peak areas of their corresponding deuterated internal standards. A standard curve is generated using known concentrations of each analyte to quantify the absolute amounts in the samples.
In Vivo Behavioral and Physiological Assays in Mice
-
Fear Extinction Model:
-
Conditioning: Mice are placed in a conditioning chamber and receive a series of pairings of a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock.[1]
-
Extinction Training: On subsequent days, mice are returned to the chamber and presented with the CS repeatedly without the US. Freezing behavior, a measure of fear, is recorded.
-
Drug Administration: this compound (e.g., 30 mg/kg, i.p.) or vehicle is administered before the extinction training sessions.
-
Analysis: The percentage of time spent freezing during the CS presentations is quantified. Impaired fear extinction is observed as a failure to reduce freezing behavior across the extinction sessions.[1]
-
-
Hypothalamus-Pituitary-Adrenal (HPA) Axis Activation:
-
Drug Administration: Mice are administered this compound or vehicle.
-
Blood Sampling: At a specified time point after administration (e.g., 2 hours), blood is collected.
-
Hormone Measurement: Plasma levels of corticosterone (the primary stress hormone in rodents) are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Analysis: An elevation in plasma corticosterone levels indicates activation of the HPA axis.[1]
-
Effects on Endocannabinoid Signaling and Behavior
The primary effect of this compound is the reduction of NAE biosynthesis in the brain.[3] This leads to several significant downstream consequences:
-
Mimicking CB1 Antagonism: By lowering the levels of anandamide, this compound induces behavioral effects that are similar to those caused by direct pharmacological blockade of the CB1 receptor. These include activation of the HPA axis and impairment of fear extinction learning.[1][3]
-
Reversal by FAAH Inhibition: Crucially, the behavioral effects of this compound can be prevented or reversed by co-administration of a FAAH inhibitor.[1][3] FAAH is the primary enzyme responsible for the degradation of anandamide. Inhibiting FAAH leads to an accumulation of anandamide, which effectively counteracts the reduced synthesis caused by this compound. This functional interaction underscores the dynamic balance between NAE synthesis and degradation pathways in controlling endocannabinoid tone and behavior.
Figure 2: Functional antagonism between this compound and FAAH inhibitors on behavior.
Conclusion
This compound is a highly valuable pharmacological tool for the study of the endocannabinoid system. As a potent, selective, and CNS-active inhibitor of NAPE-PLD, it allows for the precise dissection of the role of NAPE-PLD-mediated NAE biosynthesis in health and disease. The data presented in this guide demonstrate its well-characterized mechanism of action, quantifiable effects on endocannabinoid levels, and predictable behavioral outcomes. The ability to reverse its effects with FAAH inhibitors provides a powerful experimental paradigm for understanding the homeostatic regulation of endocannabinoid signaling. For researchers in neuroscience and drug development, this compound offers a unique opportunity to explore the therapeutic potential of modulating NAE biosynthesis.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Role of N-acylphosphatidylethanolamine-selective Phospholipase D (NAPE-PLD) with LEI-401: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylphosphatidylethanolamine-selective phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The development of selective inhibitors for NAPE-PLD has been crucial in elucidating its physiological and pathophysiological roles. This technical guide focuses on LEI-401, a first-in-class, potent, and CNS-active inhibitor of NAPE-PLD. We provide a comprehensive overview of this compound, including its inhibitory activity, pharmacokinetic profile, and its utility as a chemical probe to investigate the function of NAPE-PLD in various biological processes, particularly in the context of emotional behavior and metabolism. This guide offers detailed experimental protocols and quantitative data to facilitate further research into the therapeutic potential of targeting NAPE-PLD.
Introduction to NAPE-PLD and this compound
NAPE-PLD is a membrane-associated enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1] NAEs are a diverse family of lipid signaling molecules involved in a wide array of physiological processes, including appetite regulation, inflammation, pain, and neuroprotection.[1] Notably, NAPE-PLD is responsible for the biosynthesis of anandamide, a key endocannabinoid that acts on cannabinoid receptors (CB1 and CB2).[1]
The development of selective inhibitors has been a critical step in dissecting the specific contributions of NAPE-PLD to NAE biosynthesis, as alternative pathways for NAE production exist.[2] this compound has emerged as a highly selective and potent inhibitor of NAPE-PLD, demonstrating central nervous system activity.[3][4] Its use in preclinical studies has provided significant insights into the role of NAPE-PLD in emotional behavior and the regulation of the endocannabinoid system.[5][6]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound against NAPE-PLD
| Parameter | Value | Cell/System | Reference |
| Ki | 27 nM (95% CI: 21–33 nM) | Human NAPE-PLD | [7] |
| IC50 | < 100 nM | Human NAPE-PLD | [8] |
| IC50 | 0.86 µM | hNAPE-PLD-transfected HEK293T cells | [1] |
| IC50 | 0.16 ± 0.03 µM | Recombinant mouse NAPE-PLD | [9] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Administration | Dose (mg/kg) | Value | Unit | Reference |
| t1/2 | p.o. | 10 | 2.5 | hours | [1] |
| Cmax | p.o. | 10 | 1370 | ng/mL | [1] |
| tmax | p.o. | 10 | 2 | hours | [1] |
| AUClast | p.o. | 10 | 6760 | hng/mL | [1] |
| Oral Bioavailability (F) | p.o. | 10 | 25 | % | [1] |
| Cmax | i.p. | 30 | 10300 | ng/mL | [1] |
| tmax | i.p. | 30 | 1 | hour | [1] |
| AUClast | i.p. | 30 | 38600 | hng/mL | [1] |
| Intraperitoneal Bioavailability (F) | i.p. | 30 | 48 | % | [1] |
| Half-life (t1/2) | i.v. | 1 | 2.7 | hours | [7] |
| Clearance (CL) | i.v. | 1 | 5.2 | mL min⁻¹ kg⁻¹ | [7] |
| Volume of Distribution (Vss) | i.v. | 1 | 1.2 | L kg⁻¹ | [7] |
Table 3: In Vivo Effects of this compound on N-acylethanolamine (NAE) Levels
| NAE Species | Tissue/Cell Line | Treatment | Effect | Reference |
| Anandamide (AEA) | Mouse Brain | 30 mg/kg i.p. This compound | Significant reduction at 2 hours | [7] |
| Various NAEs | Neuro-2a cells | 10 µM this compound for 2 hours | Reduced levels in WT, no effect in NAPE-PLD KO cells | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the investigation of NAPE-PLD with this compound.
NAPE-PLD Activity Assay
This protocol is adapted from fluorescence-based assays suitable for high-throughput screening.[10][11]
Materials:
-
HEK293T cells
-
Plasmid DNA encoding human NAPE-PLD
-
Transfection reagent (e.g., PEI)
-
Culture medium (DMEM with supplements)
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Fluorogenic NAPE analog substrate (e.g., PED-A1 or flame-NAPE)
-
This compound
-
96-well black, flat-bottom plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Transfect cells with the NAPE-PLD expression plasmid using a suitable transfection reagent. As a negative control, perform a mock transfection without the plasmid.
-
Allow cells to express the protein for 24-48 hours.
-
-
Membrane Preparation:
-
Harvest the transfected and mock-transfected cells.
-
Prepare membrane fractions by homogenization and ultracentrifugation.
-
Determine the protein concentration of the membrane lysates.
-
-
Enzyme Assay:
-
Dilute the membrane protein lysate to a working concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, this compound (or DMSO vehicle), and the membrane protein lysate.
-
Pre-incubate the mixture for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic NAPE substrate.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 477 nm, emission at 525 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the mock-transfected controls.
-
Calculate the rate of the enzymatic reaction.
-
Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
-
Lipidomics Analysis of N-acylethanolamines
This protocol outlines the general steps for the quantification of NAEs from biological samples using liquid chromatography-mass spectrometry (LC-MS).[6][12][13]
Materials:
-
Biological samples (e.g., brain tissue, cell pellets)
-
Internal standards (deuterated NAEs)
-
Organic solvents (e.g., methanol, acetonitrile, chloroform)
-
Solid-phase extraction (SPE) columns
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or lyse cell pellets in an appropriate buffer.
-
Add a mixture of deuterated internal standards to the homogenate for accurate quantification.
-
Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
-
Solid-Phase Extraction (SPE):
-
Further purify the lipid extract using SPE to enrich for NAEs and remove interfering substances.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto a reverse-phase LC column.
-
Separate the different NAE species using a gradient of mobile phases.
-
Detect and quantify the NAEs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each NAE and its corresponding internal standard.
-
Calculate the concentration of each NAE in the original sample based on the standard curve.
-
Fear Extinction Test in Mice
This protocol describes a standard procedure for assessing the effect of this compound on the extinction of conditioned fear.[2][7][14]
Materials:
-
Male C57BL/6J mice
-
Fear conditioning apparatus (with context chambers, auditory cue generator, and shock generator)
-
This compound
-
Vehicle solution
-
Software for recording and analyzing freezing behavior
Procedure:
-
Fear Conditioning (Day 1):
-
Place a mouse in the conditioning chamber and allow it to acclimate for a defined period (e.g., 2 minutes).
-
Present an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
Repeat the CS-US pairing several times with an inter-trial interval.
-
Return the mouse to its home cage.
-
-
Drug Administration and Extinction Training (Day 2):
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the mice.
-
After a pre-determined time (e.g., 1-2 hours), place the mice in a different context.
-
Repeatedly present the CS (tone) without the US (footshock).
-
Record freezing behavior throughout the session.
-
-
Extinction Recall (Day 3):
-
Place the mice back into the extinction context.
-
Present the CS a few times without the US.
-
Measure freezing behavior to assess the recall of the extinction memory.
-
-
Data Analysis:
-
Quantify the percentage of time spent freezing during the presentation of the CS.
-
Compare the freezing levels between the this compound-treated and vehicle-treated groups during extinction training and recall.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines [escholarship.org]
- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]
- 11. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
LEI-401: A Technical Guide on its Impact on Emotional Behavior and Fear Extinction in Mice
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of LEI-401, a first-in-class, selective, and CNS-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2] this compound serves as a critical chemical probe for studying the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (AEA).[3] By inhibiting NAPE-PLD, this compound effectively reduces the production of anandamide and other NAEs in the brain.[3] This inhibition has been shown to have significant consequences for emotional behavior, particularly in the context of fear extinction.[4] This guide summarizes the core findings, presents quantitative data in tabular format, details the experimental protocols used in key studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent inhibitor of NAPE-PLD, the primary enzyme responsible for the biosynthesis of a range of NAEs from their N-acyl-phosphatidylethanolamine precursors.[3] The most well-characterized of these NAEs is anandamide, an endogenous ligand for the cannabinoid CB1 receptor. By reducing the biosynthesis of anandamide, this compound effectively diminishes the endogenous tone of this endocannabinoid signaling pathway in the brain.[3][4] This mechanism is crucial as it allows for the investigation of NAPE-PLD's role in physiological and pathological processes. Studies have confirmed that the effects of this compound, such as the impairment of fear extinction, mimic those of CB1 receptor antagonists and can be reversed by inhibiting the primary degrading enzyme for anandamide, fatty acid amide hydrolase (FAAH).[3]
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway affected by this compound.
Impact on Fear Extinction
A primary behavioral effect of this compound administration in mice is the impairment of fear extinction.[5] Fear extinction is an active learning process where a conditioned fear response diminishes when the conditioned stimulus is repeatedly presented without the aversive unconditioned stimulus. The endocannabinoid system, particularly anandamide signaling via CB1 receptors, is known to be crucial for this process. By reducing anandamide levels, this compound disrupts this learning, causing mice to maintain a heightened fear response.[3]
Data Presentation: Fear Extinction
The following table summarizes the quantitative data from a cued-fear conditioning and extinction experiment.
| Treatment Group | Mean Freezing (%) during Extinction Session | Statistical Significance (vs. Vehicle) |
| Vehicle | ~30% | - |
| This compound (30 mg/kg, i.p.) | ~55% | p < 0.05 |
| (Data synthesized from figures presented in Mock et al., 2020)[3] |
Experimental Protocol: Cued-Fear Conditioning and Extinction
1. Apparatus:
-
Conditioning Chamber: A sound-attenuated chamber with a stainless-steel grid floor connected to a shock generator.
-
Extinction Chamber: A distinct chamber with different contextual cues (e.g., different wall color, floor texture, and odor) to minimize context-dependent fear renewal.
2. Procedure:
-
Day 1: Fear Acquisition (Conditioning):
-
Mice are placed in the conditioning chamber and allowed to habituate for 180 seconds.
-
An auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds) is presented.
-
The last 2 seconds of the CS presentation are paired with a mild footshock (unconditioned stimulus, US; e.g., 0.6 mA).
-
This CS-US pairing is repeated 3-5 times with an inter-trial interval of approximately 120 seconds.
-
-
Day 2: Fear Extinction Training:
-
Mice are administered this compound (e.g., 30 mg/kg, i.p.) or vehicle 120 minutes prior to the session.[6]
-
Mice are placed in the novel extinction chamber.
-
After a 180-second habituation period, the auditory CS is presented repeatedly (e.g., 20-30 times) without the footshock.
-
Behavior is video-recorded, and freezing (the complete absence of movement except for respiration) is scored automatically by software or by a trained observer blinded to the treatment groups. Freezing percentage is calculated as the primary measure of fear.
-
Experimental Workflow Diagram
Impact on Brain N-Acylethanolamine (NAE) Levels
To confirm its mechanism of action in vivo, the effect of this compound on brain lipid levels was assessed. Systemic administration of this compound leads to a significant and time-dependent reduction in brain anandamide levels in wild-type mice, an effect that is absent in NAPE-PLD knockout mice, confirming the inhibitor's target specificity.[3]
Data Presentation: Brain Anandamide Levels
The following table summarizes the quantitative data on brain anandamide levels following this compound administration.
| Time Post-Injection (30 mg/kg, i.p.) | Brain Anandamide Level (pmol/g tissue) | % Change from Vehicle | Statistical Significance |
| Vehicle (2h) | ~4.5 | - | - |
| 1 hour | ~3.8 | ~ -15% | Not Significant |
| 2 hours | ~2.5 | ~ -45% | p < 0.01 |
| 4 hours | ~4.2 | ~ -7% | Not Significant |
| 8 hours | ~4.4 | ~ -2% | Not Significant |
| (Data synthesized from figures presented in Mock et al., 2020)[3] |
Experimental Protocol: Brain Lipid Analysis
1. Animal Treatment:
-
Male C57BL/6J mice are administered a single intraperitoneal (i.p.) injection of this compound (30 mg/kg) or vehicle.
-
Groups of mice are euthanized at various time points post-injection (e.g., 1, 2, 4, and 8 hours).
2. Sample Collection and Processing:
-
Following euthanasia by cervical dislocation, brains are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.
-
For analysis, whole brains or specific brain regions are weighed while frozen.
-
Lipids are extracted using a modified Bligh-Dyer method. Briefly, tissue is homogenized in a mixture of chloroform, methanol, and water, often containing internal standards (deuterated versions of the lipids of interest) for accurate quantification.
3. Quantification via LC-MS/MS:
-
The lipid-containing organic phase is separated, dried under nitrogen, and reconstituted in a suitable solvent.
-
Samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analytes are separated by a C18 reverse-phase column and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for each lipid species.
-
Quantification is achieved by comparing the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard.
Summary and Conclusion
This compound is a validated and specific inhibitor of NAPE-PLD that effectively reduces brain anandamide levels in vivo.[3] This reduction in the endogenous cannabinoid tone leads to a clear behavioral phenotype characterized by the impairment of fear extinction learning in mice.[4] The data robustly support a model where NAPE-PLD-derived anandamide plays a crucial role in the emotional and cognitive processes that underlie the suppression of learned fear. As a research tool, this compound provides an invaluable method for probing the physiological functions of the NAPE-PLD pathway and its contribution to emotional regulation, making it a compound of significant interest for neuroscience and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Unraveling of LEI-401: A Deep Dive into its Structure-Activity Relationship as a Potent NAPE-PLD Inhibitor
For Immediate Release
LEIDEN, Netherlands – In the intricate world of neuropharmacology, the development of precise molecular tools is paramount to understanding complex biological signaling. This whitepaper provides an in-depth technical guide on the structure-activity relationship (SAR) of LEI-401, a first-in-class, potent, and selective inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. The modulation of NAE levels in the brain holds significant therapeutic potential for a range of neurological and psychiatric disorders. This document, intended for researchers, scientists, and drug development professionals, will dissect the key structural features of the pyrimidine-4-carboxamide scaffold that govern its inhibitory activity against NAPE-PLD, detail the experimental methodologies used in its characterization, and visualize the associated biological pathways and experimental workflows.
From High-Throughput Screening to a Potent Tool Compound: The Genesis of this compound
The journey to this compound began with a high-throughput screening (HTS) campaign that identified a promising pyrimidine-4-carboxamide hit.[1] Subsequent medicinal chemistry efforts focused on optimizing this scaffold, leading to the discovery of this compound as a nanomolar inhibitor with favorable drug-like properties.[1] The SAR studies revealed critical insights into the molecular interactions between this chemical series and the NAPE-PLD active site.
A pivotal moment in the optimization process was the conformational restriction of an N-methylphenethylamine group present in an early hit. Its replacement with an (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency.[1] This modification likely positions the phenyl group in a more favorable orientation within the enzyme's binding pocket.
Furthermore, the exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine not only enhanced the compound's activity by tenfold but also reduced its lipophilicity, a crucial parameter for developing brain-penetrant drugs.[1] These strategic modifications culminated in the synthesis of this compound, a compound with a Ki of 27 nM for human NAPE-PLD.[1]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro inhibitory activity of this compound and key analogs against human NAPE-PLD (hNAPE-PLD). This data clearly illustrates the impact of the structural modifications discussed above.
| Compound | R1 Group | R2 Group | Ki (μM) for hNAPE-PLD (95% CI) |
| 2 | N-methylphenethylamine | Morpholine | 0.30 (0.22–0.38) |
| 7 | (S)-3-phenylpiperidine | Morpholine | 0.086 (0.058–0.14) |
| 8 | N-methylphenethylamine | (S)-3-hydroxypyrrolidine | 0.11 (0.096–0.13) |
| This compound (1) | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 0.027 (0.021–0.033) |
| 9 | (R)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 0.094 (0.071–0.12) |
Data sourced from Mock et al., Nat Chem Biol, 2020.[1]
Deciphering the Mechanism of Action: Signaling Pathways and Target Engagement
This compound exerts its effects by inhibiting NAPE-PLD, thereby reducing the production of NAEs, including anandamide.[1][2][3] This reduction in the endogenous NAE tone leads to a functional antagonism of the cannabinoid CB1 receptor, impacting downstream signaling pathways such as the hypothalamus-pituitary-adrenal (HPA) axis.[1][2][3] The following diagram illustrates this signaling cascade.
References
The Selectivity Profile of LEI-401 for NAPE-PLD: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-401 is a pioneering, first-in-class, and centrally nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound offers a novel mechanism to modulate the endocannabinoid system and other NAE signaling pathways, with potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potency against NAPE-PLD, its off-target activity profile, and the experimental protocols used for its characterization.
Core Activity and Selectivity of this compound
This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry efforts as a potent and selective inhibitor of NAPE-PLD.[2][3] The selectivity of a pharmacological tool is paramount for attributing its biological effects to the modulation of its intended target.
Quantitative Selectivity Profile
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against NAPE-PLD. While the primary publication by Mock et al. (2020) in Nature Chemical Biology established this compound as a selective inhibitor, a comprehensive, publicly available panel of its activity against other related enzymes and a broad range of off-targets is not detailed in the primary manuscript or its immediate supplementary materials. The key reported inhibitory concentrations are presented in the table below.
| Target | Species | Assay Type | Inhibitory Concentration (IC50/Ki) | Reference |
| NAPE-PLD | Human | In vitro activity assay | IC50 = 27 nM | [1] |
| NAPE-PLD | Human | hNAPE-PLD-transfected HEK293T cells | IC50 = 0.86 µM | [1] |
Further quantitative data on the activity of this compound against a broader panel of off-targets, including other enzymes of the endocannabinoid system such as FAAH, MAGL, ABHD6, and ABHD12, was not available in the reviewed literature. The primary publication states that a label-free chemical proteomics experiment was performed to establish selectivity, indicating a lack of significant engagement with other proteins.[2]
Signaling Pathway of NAPE-PLD and Inhibition by this compound
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). The pathway begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from the transfer of an acyl group to phosphatidylethanolamine (PE). NAPE-PLD then catalyzes the hydrolysis of NAPE to produce NAEs, such as anandamide, and phosphatidic acid. This compound acts by directly inhibiting the catalytic activity of NAPE-PLD, thereby reducing the production of NAEs.
Experimental Protocols
The characterization of this compound's selectivity profile involves a combination of enzymatic assays and proteomic techniques.
NAPE-PLD Enzymatic Activity Assay
A fluorescence-based assay is commonly used to determine the in vitro activity of NAPE-PLD and the potency of its inhibitors.
Materials:
-
HEK293T cells transfected with human NAPE-PLD
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorescent NAPE substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, ammonium salt (PED6))
-
This compound or other test compounds dissolved in DMSO
-
96-well black, flat-bottom plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest HEK293T cells overexpressing NAPE-PLD.
-
Lyse the cells in a suitable lysis buffer and isolate the membrane fraction by ultracentrifugation.
-
Determine the protein concentration of the membrane fraction.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add assay buffer, the test compound dilution (or DMSO for control), and the NAPE-PLD-containing membrane lysate.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorescent NAPE substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader maintained at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor in a complex biological sample, such as a cell lysate or tissue homogenate.
Principle: This method utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes. The inhibitor of interest (this compound) competes with the ABP for binding to the target enzyme. The degree of inhibition is determined by the reduction in ABP labeling of the target enzyme.
Procedure Outline:
-
Proteome Preparation: Prepare a lysate or homogenate from cells or tissues of interest.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound or a vehicle control.
-
ABP Labeling: Add a broad-spectrum or target-class-specific ABP and incubate to allow for covalent labeling of active enzymes.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using in-gel fluorescence scanning.
-
The intensity of the fluorescent band corresponding to the target enzyme will decrease in the presence of a competing inhibitor.
-
-
Quantification: Quantify the fluorescence intensity of the target band to determine the extent of inhibition and calculate an IC50 value for target engagement in a native biological system.
Label-Free Chemical Proteomics
To obtain a global view of an inhibitor's selectivity, label-free chemical proteomics can be employed. This unbiased approach identifies all proteins that interact with a compound of interest.
Principle: This technique typically involves affinity purification using a derivatized version of the inhibitor (e.g., with a biotin tag) to pull down its protein targets from a complex mixture. The captured proteins are then identified and quantified by mass spectrometry. In a label-free approach, the relative abundance of proteins pulled down in the presence of the inhibitor is compared to a control experiment.
Procedure Outline:
-
Probe Synthesis: Synthesize a version of this compound functionalized with an affinity tag (e.g., biotin) via a linker.
-
Affinity Purification:
-
Incubate the tagged this compound with a cell or tissue lysate.
-
In a parallel control experiment, incubate the lysate with the tagged probe in the presence of an excess of the untagged this compound to competitively elute specific binders.
-
Capture the probe and any bound proteins using an affinity matrix (e.g., streptavidin beads).
-
Wash the beads to remove non-specific binders.
-
-
Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra.
-
Quantify the relative abundance of each identified protein in the experimental and control samples.
-
Proteins that are significantly enriched in the sample without the competitor are considered potential targets or off-targets of this compound.
-
Conclusion
This compound is a potent and selective inhibitor of NAPE-PLD, representing a valuable pharmacological tool for investigating the roles of NAEs in health and disease. Its selectivity has been established through enzymatic assays and comprehensive chemical proteomics approaches. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of future NAPE-PLD inhibitors. Further research to delineate a more extensive quantitative off-target profile will be beneficial for a complete understanding of its pharmacological actions.
References
LEI-401: A Technical Guide to its Role in Modulating N-Acylethanolamine Levels in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LEI-401, a first-in-class, potent, and selective N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitor. This compound serves as a critical chemical probe for elucidating the nuanced role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound effectively reduces NAE levels in the brain, offering a powerful tool to investigate the physiological and behavioral consequences of diminished NAE signaling. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its use, and visualizes its effects on signaling pathways and experimental workflows.
Introduction
N-acylethanolamines (NAEs) are a family of bioactive lipids, including the well-known endocannabinoid N-arachidonoylethanolamine (anandamide), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).[1] These molecules are implicated in a wide array of physiological processes such as pain, inflammation, appetite, stress, and anxiety.[1] The biosynthesis of NAEs is thought to occur "on demand," and one of the primary enzymes responsible for their production is NAPE-PLD.[1][2]
The development of potent and selective inhibitors for the enzymes involved in the endocannabinoid system has been instrumental in understanding their function. While inhibitors for the degradation enzyme, fatty acid amide hydrolase (FAAH), are well-established, the lack of CNS-active inhibitors for NAE biosynthesis has been a significant gap in the field.[1][3] this compound was developed to address this need, emerging from a high-throughput screening and medicinal chemistry program as a potent and selective NAPE-PLD inhibitor with favorable properties for in vivo studies.[1][4]
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of NAPE-PLD. NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[2] By blocking this step, this compound effectively reduces the "on-demand" synthesis of a broad range of NAEs, including anandamide.[1] The selectivity of this compound is a key feature, as it shows no inhibitory activity against other enzymes in the endocannabinoid system, such as FAAH, or the cannabinoid receptors CB1 and CB2 at concentrations up to 10 μM.[1]
Signaling Pathway of NAE Biosynthesis and Inhibition by this compound
Caption: NAPE-PLD-mediated biosynthesis of NAEs and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/System | Value | Reference |
| Ki (NAPE-PLD) | Human | 27 nM (95% CI: 21-33 nM) | [1] |
| IC50 (NAPE-PLD) | Human | 27 nM | [5] |
| IC50 (NAPE-PLD Labeling) | hNAPE-PLD-transfected HEK293T cells | 0.86 μM (95% CI: 0.60–1.2 μM) | [1] |
| Inhibition of CB1 Receptor | Human | No inhibition at 10 μM | [1] |
| Inhibition of CB2 Receptor | Human | No inhibition at 10 μM | [1] |
| Inhibition of FAAH | Human | No inhibition at 10 μM | [1] |
Table 2: Physicochemical and ADME Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 422 Da | [1] |
| logD | 3.3 | [1] |
| Topological Polar Surface Area | 80.5 Ų | [1] |
| Aqueous Solubility | 1.7 mg/L | [1] |
| PAMPA Peff | 0.37 nm/s | [1] |
| Protein Binding (Human & Mouse) | >99.8% | [1] |
| PGP-Transporter Interaction | No (Efflux ratios: 1.7 for human, 1.8 for mouse) | [1] |
Table 3: In Vivo Pharmacokinetics of this compound in C57BL/6J Mice
| Administration Route | Dose | Tmax | Cmax | AUC_last | Half-life (t1/2) | Bioavailability (F) | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | 2.7 h | - | [1] |
| Oral (p.o.) | 10 mg/kg | 2 h | 1370 ng/mL | 6760 hng/mL | 2.5 h | 25% | [5] |
| Intraperitoneal (i.p.) | 30 mg/kg | 1 h | 10300 ng/mL | 38600 hng/mL | - | 48% | [5] |
Table 4: Effect of this compound on NAE Levels
| System | Treatment | NAE Measured | % Reduction (vs. Vehicle) | Time Point | Reference |
| Neuro-2a WT cells | 10 μM this compound | Anandamide (AEA) | ~50% | 2 h | [1][4] |
| Neuro-2a WT cells | 10 μM this compound | Palmitoylethanolamine (PEA) | ~40% | 2 h | [1][4] |
| Neuro-2a WT cells | 10 μM this compound | Oleoylethanolamine (OEA) | ~60% | 2 h | [1][4] |
| NAPE-PLD KO cells | 10 μM this compound | Anandamide (AEA) | No significant reduction | 2 h | [1][4] |
| Mouse Brain (in vivo) | 30 mg/kg i.p. | Anandamide (AEA) | Significant reduction | 2 h | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.
In Vitro NAPE-PLD Inhibition Assay
This protocol is designed to determine the inhibitory potency of compounds like this compound against NAPE-PLD.
-
Enzyme Source: Membrane fractions from HEK293T cells overexpressing human NAPE-PLD.
-
Substrate: N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (NBD-NAPE).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing Triton X-100 (0.1%).
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound for 30 minutes at room temperature. b. Initiate the reaction by adding the NBD-NAPE substrate. c. Incubate for a defined period (e.g., 60 minutes) at 37°C. d. Terminate the reaction by adding a stop solution (e.g., methanol). e. Measure the fluorescent product (NBD-NAE) using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation.[1]
Cell-Based NAE Level Analysis
This protocol assesses the ability of this compound to modulate NAE levels in a cellular context.
-
Cell Lines: Neuro-2a (N2a) wild-type (WT) and NAPE-PLD knockout (KO) cells.
-
Treatment: Incubate cells with this compound (e.g., 10 μM) or vehicle (DMSO) for a specified duration (e.g., 2 hours).[1][4]
-
Lipid Extraction: a. Harvest cells and quench metabolism with cold methanol. b. Add an internal standard mixture (deuterated NAEs). c. Extract lipids using a two-phase solvent system (e.g., chloroform/methanol/water). d. Collect the organic phase and dry it under nitrogen.
-
LC-MS Analysis: a. Reconstitute the lipid extract in a suitable solvent. b. Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. c. Separate NAEs using a suitable C18 column and a gradient elution. d. Detect and quantify NAEs using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Analysis: Normalize the peak areas of endogenous NAEs to their corresponding internal standards and quantify using a calibration curve.
In Vivo Mouse Studies for Brain NAE Level Analysis
This protocol details the in vivo administration of this compound to mice and the subsequent analysis of brain NAE levels.
-
Animals: Male C57BL/6J mice.[1]
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
Time Course: Euthanize mice at various time points post-injection (e.g., 1, 2, 4, 8 hours) to assess the time-dependent effects.[1]
-
Brain Tissue Collection: a. Rapidly decapitate the mice. b. Excise the whole brain and immediately freeze it in liquid nitrogen to prevent post-mortem changes in lipid levels.
-
Tissue Homogenization and Lipid Extraction: a. Homogenize the frozen brain tissue in a suitable buffer. b. Perform lipid extraction as described in the cell-based protocol (Section 4.2).
-
LC-MS Analysis: Quantify brain NAE levels using LC-MS as described previously.
-
Data Analysis: Compare NAE levels in the brains of this compound-treated mice to those of vehicle-treated controls at each time point.
Experimental Workflow for In Vivo Analysis of this compound
Caption: Workflow for in vivo assessment of this compound's effect on brain NAE levels.
Behavioral Effects and HPA Axis Modulation
The reduction of endogenous NAE tone in the brain by this compound has been shown to have significant behavioral consequences. Administration of this compound to mice activated the hypothalamus-pituitary-adrenal (HPA) axis and impaired the extinction of aversive memories.[1][3] These effects are similar to those observed with cannabinoid CB1 receptor antagonists, suggesting that NAPE-PLD-derived NAEs contribute to an endogenous tone that regulates emotional behavior.[1][3] Notably, the behavioral effects of this compound could be reversed by treatment with a FAAH inhibitor, which elevates NAE levels through a different mechanism.[1][3]
Logical Relationship of this compound's Action and Behavioral Outcomes
Caption: Cascade of effects from this compound administration to behavioral outcomes.
Conclusion and Future Directions
This compound is a pivotal pharmacological tool that has enabled the direct investigation of NAPE-PLD's role in NAE biosynthesis in the central nervous system.[1] Its ability to acutely and reversibly decrease brain NAE levels provides a means to study the dynamics of this signaling system in ways that genetic models cannot fully capture.[1] The data presented in this guide underscore its utility for researchers in neuroscience, pharmacology, and drug development.
Future research can leverage this compound to:
-
Explore the role of NAPE-PLD-derived NAEs in various neuropathological conditions.
-
Dissect the specific contributions of different NAEs to behavior and physiology.
-
Investigate the therapeutic potential of modulating NAE biosynthesis for psychiatric and neurological disorders.
The continued use of this compound and the development of similar probes will undoubtedly lead to a deeper understanding of the complex biology of lipid signaling in the brain.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for LEI-401 In Vivo Mouse Studies
Introduction
LEI-401 is a potent and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs).[1][2] NAEs are a class of lipid signaling molecules that includes the endocannabinoid anandamide (AEA).[1][2] By blocking NAPE-PLD, this compound effectively reduces the levels of anandamide and other NAEs in the brain.[1][2] This compound serves as a critical chemical probe for studying the biological roles of NAEs and the NAPE-PLD pathway in living organisms. Preclinical studies in mice have demonstrated that this compound is a brain-penetrant compound that can modulate emotional behavior, such as fear extinction, and activate the hypothalamus-pituitary-adrenal (HPA) axis, effects that mimic cannabinoid CB1 receptor antagonism.[1][2] These findings underscore the importance of the NAPE-PLD pathway in regulating emotional states and suggest its potential as a therapeutic target.
This document provides detailed application notes and protocols for conducting in vivo studies with this compound in mice, based on published preclinical data. It is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data from in vivo mouse studies with this compound.
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | Value | Species | Reference |
|---|---|---|---|
| NAPE-PLD Inhibition (Ki) | 0.18 µM | Mouse | [1] |
| Molecular Weight | 422 Da | - | [1] |
| logD | 3.3 | - | [1] |
| Aqueous Solubility | 1.7 mg/L | - | [1] |
| Protein Binding | >99.8% | Human, Mouse |[1] |
Table 2: Pharmacokinetic Parameters in C57BL/6J Mice
| Parameter | Administration Route | Dose | Value | Reference |
|---|---|---|---|---|
| Half-Life (t1/2) | Intravenous (i.v.) | 1 mg/kg | 2.7 h | [1] |
| Clearance (CL) | Intravenous (i.v.) | 1 mg/kg | 5.2 mL/min/kg | [1] |
| Volume of Distribution (Vss) | Intravenous (i.v.) | 1 mg/kg | 1.2 L/kg | [1] |
| Administration for Efficacy | Intraperitoneal (i.p.) | 30 mg/kg | - | [1][3] |
| Administration for Efficacy | Per os (p.o.) | 10 mg/kg | - |[1][3] |
Table 3: In Vivo Pharmacodynamic Effects in C57BL/6J Mouse Brain
| Parameter | Administration | Dose | Time Point | Effect | Reference |
|---|---|---|---|---|---|
| Anandamide (AEA) Levels | i.p. | 30 mg/kg | 2 hours | Significant Reduction | [1] |
| Anandamide (AEA) Levels | i.p. | 30 mg/kg | 4 hours | Return to Vehicle Level |[1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts by inhibiting the NAPE-PLD enzyme. This enzyme is responsible for the "on-demand" synthesis of N-acylethanolamines (NAEs), such as anandamide, from their membrane lipid precursors, N-acyl-phosphatidylethanolamines (NAPEs). By blocking this crucial step, this compound reduces the endogenous tone of NAE signaling, which leads to effects similar to those of blocking the cannabinoid CB1 receptor.
Caption: Mechanism of action of this compound in the brain.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo mouse study designed to assess the pharmacokinetics and pharmacodynamics of this compound.
Caption: General experimental workflow for this compound in vivo studies.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis of this compound in Mice
This protocol is designed to determine the pharmacokinetic profile of this compound following intravenous, intraperitoneal, and oral administration.
-
1. Animals:
-
Male C57BL/6J mice.[1]
-
House animals under standard laboratory conditions with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.
-
-
2. Materials:
-
This compound
-
Vehicle solution: DMSO, Tween-80, and distilled water in a 1:1:8 ratio.[1]
-
Dosing syringes and needles (appropriate gauge for the route of administration).
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
-
3. Experimental Procedure:
-
a. Dosing:
-
Prepare fresh formulations of this compound in the vehicle on the day of the experiment.
-
Divide mice into three groups for different administration routes.
-
Administer this compound at the following doses:
-
-
b. Blood Sampling:
-
c. Plasma Preparation:
-
Immediately place blood samples in EDTA-coated tubes.
-
Centrifuge the blood to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
-
4. Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Calculate pharmacokinetic parameters (t1/2, CL, Vss) using appropriate software.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Brain NAE Levels
This protocol assesses the in vivo efficacy of this compound by measuring its effect on NAE levels in the mouse brain.
-
1. Animals:
-
2. Materials:
-
This compound
-
Vehicle solution (DMSO:Tween-80:H₂O at 1:1:8).[1]
-
Surgical tools for brain dissection.
-
Liquid nitrogen.
-
Storage tubes.
-
-
3. Experimental Procedure:
-
a. Dosing:
-
Administer a single intraperitoneal (i.p.) injection of this compound (30 mg/kg) or vehicle to cohorts of mice.[1]
-
-
b. Tissue Collection:
-
c. Specificity Control:
-
Administer this compound (30 mg/kg, i.p.) to both wild-type (WT) and NAPE-PLD KO mice. Collect brains at the time of peak effect (e.g., 2 hours) to confirm that the reduction in NAEs is NAPE-PLD dependent.[1]
-
-
-
4. Analysis:
-
Homogenize brain tissue and perform lipid extraction.
-
Use a targeted lipidomics approach with LC-MS/MS to quantify the levels of various NAEs, including anandamide (AEA), N-oleoylethanolamine (OEA), and others.
-
Normalize NAE levels to the tissue weight.
-
Perform statistical analysis (e.g., one-way ANOVA) to compare NAE levels between this compound and vehicle-treated groups at each time point.[1]
-
Protocol 3: Fear Extinction Behavioral Assay
This protocol evaluates the impact of this compound on emotional memory and behavior.
-
1. Animals:
-
Male C57BL/6J mice.[1]
-
Handle animals for several days prior to the start of the experiment to reduce stress.
-
-
2. Materials:
-
This compound
-
Vehicle solution (DMSO:Tween-80:H₂O at 1:1:8).
-
Fear conditioning apparatus (a chamber with a grid floor connected to a shock generator).
-
Software for video recording and scoring of freezing behavior.
-
-
3. Experimental Procedure:
-
a. Fear Conditioning (Day 1):
-
Place a mouse in the conditioning chamber.
-
After a baseline period, present a conditioned stimulus (CS), such as an auditory tone, followed by an unconditioned stimulus (US), a mild foot shock.
-
Repeat CS-US pairings multiple times.
-
-
b. Extinction Training (Day 2):
-
Administer this compound (30 mg/kg, i.p.) or vehicle a set time before the session (e.g., 120 minutes).[3][4]
-
Place the mouse in a modified context (different chamber) and present the CS repeatedly without the US.
-
Record the duration of freezing behavior, which is defined as the absence of all movement except for respiration.[1]
-
-
c. Extinction Recall (Day 3):
-
Place the mouse back into the extinction context and present the CS without the US.
-
Measure freezing behavior to assess the recall of the extinction memory. Impaired extinction is indicated by higher levels of freezing in the this compound treated group compared to the vehicle group.
-
-
-
4. Analysis:
-
Calculate the percentage of time spent freezing during CS presentations.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare freezing levels between treatment groups.
-
References
Application Notes and Protocols: LEI-401 in Neuroblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LEI-401, a selective N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor, in neuroblastoma cell culture experiments. While a specific cytotoxic IC50 value for this compound in neuroblastoma cell lines is not extensively documented in publicly available literature, this document outlines the known effective concentrations for modulating NAPE-PLD activity and provides detailed protocols for determining the optimal concentration for your specific research needs.
Introduction to this compound
This compound is a potent and selective inhibitor of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[1] By inhibiting NAPE-PLD, this compound effectively reduces the levels of various NAEs in both in vitro and in vivo models.[1] Its activity has been demonstrated in neuronal cell lines, making it a valuable tool for investigating the role of the endocannabinoid system in neurological and oncological contexts, including neuroblastoma.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| NAPE-PLD Inhibition (IC50) | 27 nM | Enzyme Assay | [2] |
| Reduction of NAPE-PLD Labeling (IC50) | 0.86 µM | hNAPE-PLD-transfected HEK293T cells | [2] |
| Effective Concentration for NAE Reduction | 10 µM (for 2 hours) | Neuro-2a (neuroblastoma) cells | [3] |
| Dose-Dependent NAPE-PLD Labeling Reduction | 0.04 - 20 µM | hNAPE-PLD-transfected HEK293T cells | [2] |
Note: The provided concentrations are primarily for the inhibition of NAPE-PLD activity. The cytotoxic effects on neuroblastoma cells may vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific application.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of the NAPE-PLD enzyme. This enzyme is a key component in the biosynthesis of N-acylethanolamines (NAEs). The signaling pathway is depicted below.
Caption: this compound inhibits NAPE-PLD, blocking the conversion of NAPE to NAEs.
Recommended Experimental Protocols
To determine the optimal concentration of this compound for your neuroblastoma cell culture experiments, it is recommended to perform a comprehensive dose-response analysis. The following protocols provide a framework for these essential experiments.
General Neuroblastoma Cell Culture
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS, Neuro-2a) should be cultured according to standard protocols.[4][5] Adherent cell lines are typically maintained in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Neuroblastoma cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on known effective concentrations, is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to determine if the cytotoxic effects of this compound are mediated through apoptosis.
Caption: Workflow for assessing apoptosis using Annexin V and PI staining.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed neuroblastoma cells in 6-well plates and treat with the desired concentrations of this compound (e.g., the determined IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
This compound is a valuable research tool for studying the endocannabinoid system in neuroblastoma. While specific cytotoxic data is limited, the provided protocols for cell viability and apoptosis assays will enable researchers to determine the effective concentration range for their specific neuroblastoma cell line and experimental objectives. It is recommended to start with a broad concentration range (e.g., 0.01 µM to 100 µM) to establish a dose-response curve and subsequently refine the concentrations for more specific mechanistic studies.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prepare LEI-401 for intraperitoneal injection in mice
Topic: Preparation and Administration of LEI-401 for Intraperitoneal Injection in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent, selective, and central nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs) like the endocannabinoid anandamide.[1][2] By inhibiting NAPE-PLD, this compound effectively reduces the levels of various NAEs in the brain, making it a valuable chemical probe to investigate the biological roles of these signaling lipids.[1] In mice, this compound has been shown to modulate emotional behavior, activate the hypothalamus-pituitary-adrenal (HPA) axis, and impair fear extinction, effects that mimic cannabinoid CB1 receptor antagonism.[1][2] This document provides a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in mice for in vivo studies.
Physicochemical and Pharmacokinetic Properties
A summary of key quantitative data for this compound is presented below. This information is crucial for dose calculations and understanding the compound's behavior in vivo.
| Property | Value | Reference(s) |
| Molecular Weight | 421.54 g/mol | [3] |
| Formula | C₂₄H₃₁N₅O₂ | [3] |
| Appearance | White to off-white solid | [3] |
| In Vitro IC₅₀ (NAPE-PLD) | 27 nM | [3][4] |
| Aqueous Solubility | Low (1.7 mg/L) | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO / 90% corn oil | [4] |
| Recommended IP Dose | 30 mg/kg | [1][4] |
| Pharmacokinetics (30 mg/kg IP in mice) | ||
| Cₘₐₓ | 10,300 ng/mL | [3][4] |
| tₘₐₓ | 1 hour | [3][4] |
| AUC | 38,600 h*ng/mL | [3][4] |
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the NAPE-PLD enzyme. This action blocks the conversion of N-acylphosphatidylethanolamines (NAPEs) into N-acylethanolamines (NAEs), most notably anandamide (AEA). The resulting decrease in the endogenous AEA tone leads to reduced activation of cannabinoid receptor 1 (CB1), producing physiological and behavioral effects comparable to those of a CB1 receptor antagonist.
Caption: Mechanism of action for this compound.
Experimental Protocols
Materials and Equipment
-
Compound: this compound powder (CAS No. 2393840-15-6)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
-
Equipment:
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice)[5]
-
Animal scale
-
Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution at a concentration suitable for a 30 mg/kg dose in mice, assuming a standard injection volume of 10 mL/kg.
Vehicle: 10% DMSO in 90% corn oil.[4]
1. Dose Calculation:
-
Objective: Prepare a 3 mg/mL stock solution. This allows for a 30 mg/kg dose when injecting at a volume of 10 mL/kg body weight.
-
Example for 1 mL of dosing solution:
- Weigh out 3 mg of this compound powder.
- Required DMSO volume: 10% of 1 mL = 100 µL.
- Required corn oil volume: 90% of 1 mL = 900 µL.
2. Step-by-Step Preparation:
-
Accurately weigh 3 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.[4]
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder in DMSO. Gentle warming or brief sonication may be required if the compound does not dissolve readily.[3]
-
Once the this compound is fully dissolved in DMSO, add 900 µL of sterile corn oil to the tube.[4]
-
Vortex the mixture thoroughly for at least 5 minutes to ensure a homogenous and clear solution. The final solution should be clear and free of precipitates.[4]
-
Store the prepared solution at room temperature and protect it from light. It is recommended to prepare the solution fresh on the day of the experiment.
Intraperitoneal (IP) Injection Procedure in Mice
This procedure should be performed by personnel trained in animal handling and injection techniques in accordance with institutional guidelines.
1. Animal Preparation:
-
Weigh the mouse accurately to determine the precise injection volume.
- Injection Volume (mL) = (Mouse Weight in kg) x 10 mL/kg
- Example: For a 25 g mouse (0.025 kg), the volume is 0.025 kg * 10 mL/kg = 0.25 mL.
-
Load the calculated volume of the 3 mg/mL this compound solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle.[5]
2. Restraint and Injection:
-
Properly restrain the mouse. One common method is to scruff the mouse by the loose skin over its neck and shoulders to immobilize the head and body.
-
Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.[5]
-
Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid the cecum, urinary bladder, and other vital organs.[5]
-
Insert the needle, with the bevel facing up, at approximately a 30-40 degree angle into the peritoneal cavity.[5]
-
Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly depress the plunger to administer the full volume of the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
3. Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
The peak plasma concentration (tₘₐₓ) of this compound after IP injection is approximately 1 hour.[3][4] A significant reduction in brain anandamide levels is observed at 2 hours post-injection.[1] Plan subsequent behavioral or biochemical analyses accordingly.
Experimental Workflow
The following diagram outlines the complete workflow from preparation to post-injection analysis.
Caption: Workflow for in vivo studies using this compound.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO-containing solutions.
-
Dispose of all chemical waste and used sharps according to institutional guidelines.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Utilizing LEI-401 in Combination with a FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) plays a crucial role in regulating a multitude of physiological processes, including pain, mood, and memory. Anandamide (N-arachidonoylethanolamine, AEA), a key endocannabinoid, is synthesized on demand and rapidly degraded to control its signaling. The modulation of anandamide levels presents a promising therapeutic strategy for various neurological and psychiatric disorders.
This document provides detailed application notes and protocols for the combined use of LEI-401 , a selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), the primary enzyme for anandamide synthesis, and a Fatty Acid Amide Hydrolase (FAAH) inhibitor , which blocks the primary catabolic enzyme of anandamide. The opposing mechanisms of these compounds—this compound decreasing and FAAH inhibitors increasing anandamide levels—offer a unique experimental paradigm to probe the dynamic regulation of the ECS and to investigate the physiological and behavioral consequences of bidirectional anandamide modulation.
Recent studies have demonstrated that the behavioral and physiological effects induced by this compound can be reversed by the co-administration of a FAAH inhibitor, highlighting the intricate balance of anandamide signaling in vivo.[1][2]
Mechanism of Action
This compound is a potent and selective inhibitor of NAPE-PLD, effectively reducing the biosynthesis of a range of N-acylethanolamines (NAEs), including anandamide.[1][2] By blocking NAPE-PLD, this compound leads to a decrease in the tonic levels of anandamide, which can result in physiological and behavioral effects analogous to those observed with cannabinoid CB1 receptor antagonists.[1][2]
FAAH inhibitors, on the other hand, prevent the degradation of anandamide to arachidonic acid and ethanolamine.[3][4] This inhibition leads to an accumulation of anandamide at its sites of action, thereby enhancing endocannabinoid tone and potentiating its effects.[3][4][5]
The combination of this compound and a FAAH inhibitor allows for a controlled investigation of the consequences of manipulating anandamide homeostasis. The reduction in anandamide synthesis by this compound can be counteracted by the inhibition of its degradation by a FAAH inhibitor, providing a tool to dissect the roles of basal versus phasic anandamide signaling.
Data Presentation
The following tables summarize the in vitro and in vivo data for this compound and a representative FAAH inhibitor, URB597. Please note that quantitative data for the direct combination of this compound and a FAAH inhibitor on endocannabinoid levels in a single study is limited; the provided data reflects their individual effects.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Assay | Potency (Ki) | Reference |
| This compound | human NAPE-PLD | PED6 fluorescent substrate | 0.027 µM (95% CI: 0.021–0.033 µM) | [1][6] |
| This compound | mouse NAPE-PLD | PED6 fluorescent substrate | 0.18 µM (95% CI: 0.15–0.21 µM) | [1] |
| URB597 | rat brain FAAH | [3H]Anandamide hydrolysis | IC50 = 4.6 nM | [5] |
Table 2: In Vivo Pharmacokinetics and Dosing in Mice
| Compound | Administration Route | Dose | Bioavailability (F) | Brain to Plasma Ratio (at Cmax) | Reference |
| This compound | Intraperitoneal (i.p.) | 30 mg/kg | 48% | 0.7 (at 2h post-injection) | [1] |
| This compound | Oral (p.o.) | 10 mg/kg | 25% | - | [1] |
| URB597 | Intraperitoneal (i.p.) | 0.3 mg/kg | - | - | [4] |
| URB597 | Intraperitoneal (i.p.) | 1 mg/kg | - | Used in co-administration study | [1] |
Table 3: In Vivo Effects on Anandamide and Behavior (Mice)
| Treatment | Effect on Brain Anandamide Levels | Behavioral/Physiological Outcome | Reversibility | Reference |
| This compound (30 mg/kg, i.p.) | Significant reduction | Increased c-Fos in PVN, elevated corticosterone, impaired fear extinction | Reversible by FAAH inhibitor | [1][2] |
| URB597 (0.3 mg/kg, i.p.) | Significant increase | Anxiolytic, antidepressant-like effects | - | [4] |
| This compound + URB597 (1 mg/kg, i.p.) | - | Prevention of this compound-induced c-Fos increase and corticosterone elevation | - | [1] |
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
Caption: Endocannabinoid signaling pathway showing the synthesis and degradation of anandamide and the points of intervention for this compound and FAAH inhibitors.
Experimental Workflow for In Vivo Co-administration Study
Caption: A typical experimental workflow for investigating the in vivo effects of co-administering this compound and a FAAH inhibitor in mice.
Experimental Protocols
Protocol 1: In Vivo Co-administration of this compound and FAAH Inhibitor in Mice
Objective: To investigate the reversal of this compound-induced behavioral and physiological effects by a FAAH inhibitor.
Materials:
-
This compound (synthesized as described in Mock et al., 2020 or commercially available)
-
FAAH inhibitor (e.g., URB597, commercially available)
-
Vehicle (e.g., 1:1:18 ethanol:Emulphor:saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Standard laboratory equipment for injections, behavioral testing, and sample collection.
Procedure:
-
Animal Husbandry: House mice under standard conditions with ad libitum access to food and water on a 12:12 h light:dark cycle. Allow for at least one week of acclimation before the experiment. All procedures should be approved by the institutional animal care and use committee.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the vehicle to achieve a final injection volume of 10 µL/g body weight for a 30 mg/kg dose.
-
Prepare a stock solution of the FAAH inhibitor (e.g., URB597) in the vehicle to achieve a final injection volume of 10 µL/g body weight for a 1 mg/kg dose.
-
-
Experimental Groups:
-
Group 1: Vehicle
-
Group 2: this compound (30 mg/kg, i.p.)
-
Group 3: FAAH inhibitor (e.g., URB597, 1 mg/kg, i.p.)
-
Group 4: this compound (30 mg/kg, i.p.) + FAAH inhibitor (1 mg/kg, i.p.)
-
-
Administration:
-
For the combination group, administer the FAAH inhibitor 30 minutes prior to the administration of this compound.
-
Administer all injections intraperitoneally (i.p.).
-
-
Behavioral and Physiological Assessment:
-
Fear Extinction: Conduct fear conditioning and extinction protocols as described in the literature. Administer the drugs before the extinction training session.[1]
-
Corticosterone Measurement: Collect blood samples at a designated time point after drug administration (e.g., 2 hours). Process the blood to obtain plasma and measure corticosterone levels using a commercially available ELISA kit.[1]
-
c-Fos Immunohistochemistry: At a designated time point post-injection (e.g., 2 hours), perfuse the animals and collect brain tissue. Process the tissue for immunohistochemical staining of c-Fos in specific brain regions like the paraventricular nucleus (PVN) of the hypothalamus.[1]
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests, to compare the different treatment groups.
Protocol 2: Quantification of Anandamide and other NAEs in Brain Tissue by LC-MS/MS
Objective: To measure the levels of anandamide and other NAEs in the brains of mice treated with this compound, a FAAH inhibitor, or their combination.
Materials:
-
Brain tissue from treated animals (see Protocol 1)
-
Internal standards (e.g., anandamide-d8)
-
Solvents for extraction (e.g., ethyl acetate, hexane)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Add internal standards to the homogenate.
-
Perform liquid-liquid extraction to isolate the lipid fraction containing NAEs.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the NAEs using a suitable C18 column and a gradient elution program.
-
Detect and quantify the NAEs using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of each NAE by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the data to the weight of the brain tissue.
-
Protocol 3: In Vitro NAPE-PLD and FAAH Inhibition Assays
Objective: To determine the inhibitory potency (IC50 or Ki) of test compounds on NAPE-PLD and FAAH activity.
NAPE-PLD Activity Assay (Fluorescent):
-
Materials: Recombinant human or mouse NAPE-PLD, fluorescent substrate (e.g., PED6), assay buffer, test compounds.
-
Procedure:
-
Incubate the recombinant NAPE-PLD enzyme with varying concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding the fluorescent substrate.
-
Measure the increase in fluorescence over time, which corresponds to the cleavage of the substrate by NAPE-PLD.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 or Ki value by fitting the data to a dose-response curve.[1]
FAAH Activity Assay (Radiometric or Fluorescent):
-
Materials: Rat brain homogenate or recombinant FAAH, radiolabeled anandamide ([3H]anandamide) or a fluorescent substrate, assay buffer, test compounds.
-
Procedure:
-
Incubate the enzyme source with varying concentrations of the test compound (e.g., a FAAH inhibitor).
-
Initiate the reaction by adding the substrate.
-
For the radiometric assay, stop the reaction and separate the product (e.g., [3H]ethanolamine) from the substrate using chromatography, then quantify by liquid scintillation counting.
-
For the fluorescent assay, measure the increase in fluorescence resulting from the cleavage of the substrate.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Conclusion
The combined application of this compound and a FAAH inhibitor provides a powerful approach to investigate the dynamic regulation of the endocannabinoid system. These tools allow for the precise manipulation of anandamide levels, enabling a deeper understanding of its role in health and disease. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at exploring the therapeutic potential of modulating anandamide signaling.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anandamide administration alone and after inhibition of fatty acid amide hydrolase (FAAH) increases dopamine levels in the nucleus accumbens shell in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LEI-401 Administration and Dosage for Preclinical Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of LEI-401, a selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), for use in preclinical behavioral studies. The following protocols and data are compiled from published research to guide investigators in their experimental design.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of NAPE-PLD, a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (AEA).[1][2] By inhibiting NAPE-PLD, this compound reduces the levels of various NAEs in the brain.[1][2] This mechanism allows for the investigation of the role of NAEs in various physiological and pathological processes, particularly in the context of emotional behavior. The reduction in endogenous NAE tone, specifically that of anandamide, can emulate the effects of a cannabinoid CB1 receptor antagonist.[1][2] This has been shown to activate the hypothalamus-pituitary-adrenal (HPA) axis and impair fear extinction in mouse models.[1][2]
The signaling pathway affected by this compound begins with the inhibition of NAPE-PLD, which is responsible for the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs. The resulting decrease in NAEs, including anandamide, leads to reduced activation of cannabinoid receptors, primarily the CB1 receptor. This altered signaling can influence a range of downstream cellular and systemic effects, impacting neurotransmission and behavior.
Caption: Signaling pathway illustrating the inhibitory action of this compound on NAPE-PLD.
Administration Routes and Dosage Summary
This compound has been successfully administered in preclinical models via intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.) routes. The choice of administration route and dosage will depend on the specific experimental paradigm and desired pharmacokinetic profile.
| Administration Route | Species | Dosage Range | Vehicle | Key Findings | Reference |
| Intraperitoneal (i.p.) | Mouse (C57BL/6J) | 3 - 30 mg/kg | Not specified | Dose-dependently reduces brain AEA levels at 2 hours post-administration. A 30 mg/kg dose produces a robust decrease in brain AEA content.[3] | [3] |
| Oral (p.o.) | Mouse (C57BL/6J) | 10 mg/kg | Not specified | Demonstrates oral bioavailability.[3] | [3] |
| Intravenous (i.v.) | Mouse (C57BL/6J) | 1 mg/kg | Not specified | Used for pharmacokinetic profiling.[3] | [3] |
| Intracranial | Not specified | 3 µg and 10 µg | Not specified | Used to investigate the role of AEA in specific brain regions.[4] | [4] |
Experimental Protocols
Protocol 1: Fear Extinction Paradigm in Mice
This protocol is based on studies investigating the effect of this compound on fear memory.
1. Animals:
-
Male C57BL/6J mice, 8-12 weeks old.
-
House animals in groups with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization before the start of the experiment.
2. This compound Preparation and Administration:
-
Preparation: The vehicle for this compound is not explicitly stated in the provided context, but a common vehicle for lipophilic compounds is a mixture of DMSO, Tween 80, and saline. A suggested vehicle could be 5% DMSO, 5% Tween 80, and 90% saline. The final concentration should be calculated to deliver the desired dose in a volume of 10 ml/kg.
-
Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The timing of administration is critical and should be determined based on the pharmacokinetic profile of the compound and the behavioral paradigm. For instance, administration 120 minutes before the behavioral recording has been shown to be effective.[3]
3. Fear Conditioning and Extinction Procedure:
-
Day 1: Fear Conditioning:
-
Place a mouse in a conditioning chamber.
-
After a 2-minute exploration period, present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).
-
Co-terminate the last 2 seconds of the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Return the mouse to its home cage.
-
-
Day 2: Extinction Training:
-
Administer this compound or vehicle (i.p.) at the predetermined time before the session.
-
Place the mouse in a different context (e.g., different chamber with altered lighting and scent) to minimize contextual fear.
-
Present the CS repeatedly (e.g., 20-30 times) without the US.
-
Record freezing behavior, defined as the absence of all movement except for respiration, as a measure of fear.
-
-
Day 3: Extinction Recall:
-
Place the mouse back into the extinction context.
-
Present the CS a few times (e.g., 3-5 times) without the US.
-
Measure freezing behavior to assess the recall of the extinction memory.
-
4. Data Analysis:
-
Quantify freezing behavior using automated software or manual scoring by a blinded observer.
-
Analyze the data using appropriate statistical tests, such as a two-way ANOVA with repeated measures, to compare the freezing levels between the this compound and vehicle groups across the extinction training and recall sessions.
Caption: Workflow for a fear extinction study using this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the NAE system in behavior. The provided protocols and dosage information serve as a starting point for researchers. It is crucial to optimize dosages and administration timing for each specific behavioral paradigm and animal model. Careful consideration of the vehicle and route of administration is also essential for obtaining reliable and reproducible results. Further studies may be required to fully elucidate the behavioral effects of this compound and its therapeutic potential.
References
Application Notes and Protocols: Detecting NAPE-PLD in LEI-401 Treated Cells via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2][3][4] NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid.[5] Given its role in producing signaling lipids that modulate various physiological processes, including pain, inflammation, and mood, NAPE-PLD is a significant target for drug discovery.[4][6] LEI-401 is a potent and selective inhibitor of NAPE-PLD, making it a valuable chemical probe to investigate the biological functions of this enzyme.[1][7][8] This document provides a detailed protocol for the detection of NAPE-PLD in cell cultures treated with this compound using the Western blot technique.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the experimental workflow for the Western blot protocol.
Caption: Signaling pathway of NAPE-PLD and its inhibition by this compound.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAPE PLD Monoclonal Antibody (OTI4B12) (MA5-25760) [thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LEI-401's Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1][2][3] this compound is a valuable chemical probe to investigate the role of NAPE-PLD in various physiological and pathological processes.[1][3][4]
Signaling Pathway of NAPE-PLD
NAPE-PLD is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of NAEs.[5][6] The enzyme hydrolyzes the phosphodiester bond of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[6] NAEs, such as anandamide, then act on various receptors, including cannabinoid receptors, to exert their biological effects.[2]
Caption: NAPE-PLD signaling pathway and inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs has been determined using various in vitro assays. The data is summarized in the table below.
| Compound | Target | Assay Type | Parameter | Value (µM) | 95% Confidence Interval (µM) |
| This compound (1) | human NAPE-PLD | Fluorescent (PED6) | Kᵢ | 0.027 | 0.021–0.033 |
| This compound | mouse NAPE-PLD | Fluorescent (PED6) | Kᵢ | 0.18 | 0.15–0.21 |
| This compound | human NAPE-PLD | Competitive ABPP | IC₅₀ | 0.86 | 0.60–1.2 |
| Compound 2 | human NAPE-PLD | Fluorescent (PED6) | Kᵢ | 0.30 | 0.22–0.38 |
| Compound 7 | human NAPE-PLD | Fluorescent (PED6) | Kᵢ | 0.086 | 0.058–0.14 |
| Compound 8 | human NAPE-PLD | Fluorescent (PED6) | Kᵢ | 0.11 | 0.096–0.13 |
| Compound 9 (R-enantiomer of this compound) | human NAPE-PLD | Fluorescent (PED6) | Kᵢ | 0.094 | 0.071–0.12 |
Data sourced from Mock et al., 2020.[3]
Experimental Protocols
Recombinant NAPE-PLD Expression and Membrane Preparation
This protocol describes the expression of NAPE-PLD in HEK293T cells and the preparation of membrane fractions for use in enzymatic assays.[2][7]
Workflow Diagram:
Caption: Workflow for recombinant NAPE-PLD membrane preparation.
Materials:
-
HEK293T cells
-
NAPE-PLD expression plasmid
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., PEI)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Ultracentrifuge
Protocol:
-
Culture HEK293T cells to ~80% confluency.
-
Transfect cells with the NAPE-PLD expression plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours post-transfection.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Homogenize the cell suspension and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
Aliquot and store the membrane fractions at -80°C until use.
Fluorescent Enzymatic Assay for NAPE-PLD Activity
This high-throughput assay utilizes a quenched fluorescent substrate, PED6, to measure NAPE-PLD activity.[2][7] Cleavage of PED6 by NAPE-PLD results in an increase in fluorescence.[7]
Materials:
-
NAPE-PLD membrane preparation (from Protocol 1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
PED6 substrate (fluorescence-quenched NAPE analog)
-
This compound or other test compounds
-
96- or 384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
In a multi-well plate, add the test compounds and the NAPE-PLD membrane preparation.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the PED6 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) over time at 37°C.
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the IC₅₀ or Kᵢ values for this compound by fitting the data to a dose-response curve.
LC-MS-Based Enzymatic Assay for NAPE-PLD Activity
This assay provides a direct measurement of the formation of a specific NAE product from a synthetic NAPE substrate.[1]
Materials:
-
NAPE-PLD membrane preparation or brain homogenates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Synthetic NAPE substrate (e.g., C17:0-NAPE)
-
This compound or other test compounds
-
Internal standard (e.g., a deuterated NAE)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Protocol:
-
Prepare serial dilutions of this compound or other test compounds.
-
In a microcentrifuge tube, combine the NAPE-PLD source, test compound, and assay buffer.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the synthetic NAPE substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold organic solvent (e.g., chloroform:methanol 2:1 v/v) containing an internal standard.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify the formed NAE product by comparing its peak area to that of the internal standard.
Cellular Assay for NAPE-PLD Inhibition in Neuro-2a Cells
This assay measures the ability of this compound to inhibit endogenous NAPE-PLD activity in a cellular context by quantifying the levels of various NAEs.[1][8][9]
Workflow Diagram:
Caption: Workflow for the cellular NAPE-PLD inhibition assay.
Materials:
-
Neuro-2a cells (wild-type and NAPE-PLD knockout)
-
Cell culture medium and reagents
-
This compound
-
Internal standards for various NAEs
-
Organic solvents for extraction
-
LC-MS/MS system
Protocol:
-
Culture wild-type and NAPE-PLD knockout Neuro-2a cells in multi-well plates.[10]
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).[9]
-
Harvest the cells and wash with PBS.
-
Perform lipid extraction by adding an organic solvent mixture (e.g., chloroform:methanol) containing a suite of internal standards for the NAEs of interest.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase, dry it, and reconstitute the lipid extract in a suitable solvent.
-
Analyze the samples by LC-MS/MS to quantify the levels of different NAEs.
-
Compare the NAE levels in this compound-treated cells to vehicle-treated cells in both wild-type and knockout cell lines to confirm on-target activity. A significant reduction in NAEs should be observed in wild-type cells but not in NAPE-PLD knockout cells.[1][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuro-2a cell culture (Neuro 2a, N2a) [protocols.io]
Troubleshooting & Optimization
LEI-401 solubility issues and recommended solvents for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of LEI-401 and recommended solvents for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) enzyme.[1][2][3][4][5] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[6][7][8] By inhibiting NAPE-PLD, this compound reduces the levels of NAEs in the brain, which has been shown to modulate emotional behavior in preclinical models.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can negatively impact the solubility of the compound.[1] To facilitate dissolution, sonication may be required.[1]
Q3: How should I prepare this compound for in vivo animal studies?
For in vivo administration, a common vehicle for this compound is a mixture of DMSO and corn oil.[2] A typical preparation involves first dissolving this compound in a small amount of DMSO and then further diluting the solution with corn oil. For example, a 10% DMSO and 90% corn oil formulation has been successfully used.[2] It is crucial to prepare this formulation fresh on the day of use.[1]
Troubleshooting Guide
Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?
This is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform serial dilutions in the medium.
-
Use of a Co-solvent: Incorporating a less polar, water-miscible co-solvent can help to maintain solubility. Options to consider include ethanol or polyethylene glycol (PEG).
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q2: My this compound powder is not fully dissolving in DMSO, even with vortexing. What should I do?
If you are having difficulty dissolving this compound in DMSO, consider the following:
-
Sonication: As recommended, use an ultrasonic bath to aid dissolution.[1] The high-frequency sound waves can help to break up compound aggregates.
-
Gentle Warming: Gently warming the solution to 37°C may increase the solubility. However, be cautious and avoid excessive heat, which could degrade the compound.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[1]
Q3: How should I store my this compound stock solutions to ensure stability?
To maintain the integrity of your this compound stock solutions, it is recommended to:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[1] Stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 237.23 | Sonication may be required.[1][2] |
| Ethanol | 21.1 | 50.05 | |
| DMF | 10.0 | 23.72 | |
| DMF:PBS (pH 7.2) (1:4) | 0.20 | 0.47 | |
| 10% DMSO >> 90% Corn Oil | ≥ 2.5 | ≥ 5.93 | For in vivo use.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 421.54 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.2154 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 15-30 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of this compound Working Solution for in vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%.
-
Control: Include a vehicle control in your experiment containing the same final concentration of DMSO as your this compound treated samples.
Protocol 3: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. For a 30 mg/kg dose in a 20g mouse, you would need 0.6 mg of this compound.
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO in corn oil.
-
Final Formulation: Add the this compound/DMSO solution to the corn oil to achieve the final desired concentration and a 10% DMSO content. For example, if the final injection volume is 100 µL, you would add 10 µL of the this compound/DMSO solution to 90 µL of corn oil.
-
Administration: Vortex the final formulation thoroughly before drawing it into a syringe for immediate i.p. administration.
Visualizations
Caption: NAPE-PLD Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. ijsr.net [ijsr.net]
- 7. future4200.com [future4200.com]
- 8. NAPEPLD N-acyl phosphatidylethanolamine phospholipase D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
How to overcome low aqueous solubility of LEI-401 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of LEI-401 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a lipophilic compound with low aqueous solubility. The reported aqueous solubility is 1.7 mg/L[1].
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. This information is summarized in the table below.
Quantitative Data Summary
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM / 100 mg/mL | [2][3] |
| Ethanol | Up to 50 mM | |
| Dimethylformamide (DMF) | 10 mg/mL | [4] |
| Aqueous Solution | 1.7 mg/L | [1] |
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF at a high concentration (e.g., 10-100 mM in DMSO)[2][3]. Store the stock solution at -20°C[3]. For in vitro experiments, you can then dilute the stock solution into your aqueous assay buffer. Be mindful of the final solvent concentration to avoid toxicity to cells or interference with the assay. It is recommended to keep the final DMSO concentration below 0.5%.
Q4: What are the known effects of this compound in biological systems?
A4: this compound is a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[2][4]. By inhibiting NAPE-PLD, this compound reduces the levels of various N-acylethanolamines (NAEs), including the endocannabinoid anandamide[1][5]. In animal models, this has been shown to activate the hypothalamus-pituitary-adrenal (HPA) axis and impair fear extinction[1][5].
Troubleshooting Guide: Overcoming Low Aqueous Solubility
This guide provides several strategies to overcome the low aqueous solubility of this compound in your experiments.
Issue: Precipitation of this compound in Aqueous Buffer
Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium upon dilution from an organic stock solution.
Solutions:
-
Optimize Co-solvent Concentration:
-
Protocol: Prepare a series of dilutions of your this compound stock solution in your aqueous buffer with varying final concentrations of the organic solvent (e.g., DMSO from 0.1% to 1%). Visually inspect for precipitation and determine the highest solvent concentration that is compatible with your experimental system and maintains this compound in solution. Many cell-based assays can tolerate DMSO concentrations up to 0.5%.
-
-
Utilize Solubilizing Agents:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility[6].
-
Protocol: Prepare a stock solution of the surfactant (e.g., 10% Tween 80 in water). Add the surfactant to your aqueous buffer to a final concentration typically ranging from 0.01% to 0.1%. Then, add the this compound stock solution to the surfactant-containing buffer.
-
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds[7][8].
-
Protocol: Prepare a solution of a cyclodextrin derivative (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. The concentration will depend on the specific cyclodextrin and your experimental needs. Add the this compound stock solution to the cyclodextrin solution.
-
-
Issue: Low Bioavailability in In Vivo Studies
Cause: Poor absorption due to low solubility in physiological fluids.
Solutions:
-
Formulation with Co-solvents and Surfactants:
-
For in vivo administration, this compound has been successfully administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg in mice[3][4][9]. While the exact vehicle from the primary literature is not detailed in the provided snippets, a common practice for lipophilic compounds is to formulate them in a vehicle containing a mixture of a co-solvent and a surfactant.
-
Example Protocol (General Guidance):
-
Dissolve this compound in a minimal amount of a biocompatible organic solvent like DMSO or ethanol.
-
Add a surfactant such as Tween 80 or Cremophor EL.
-
Bring the solution to the final volume with a sterile aqueous vehicle like saline or phosphate-buffered saline (PBS). A common vehicle composition is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline. The components should be mixed thoroughly, often with sonication, to ensure a stable emulsion or solution.
-
-
-
Nanosuspensions:
-
This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate[6][8].
-
Protocol Overview: Nanosuspensions are typically prepared using methods like media milling or high-pressure homogenization. This requires specialized equipment and formulation expertise. The drug particles are stabilized in an aqueous medium using surfactants or polymers.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilization
Caption: Workflow for addressing this compound solubility issues.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LEI-401 Incubation Time for Maximal NAE Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), to achieve maximal reduction of N-acylethanolamines (NAEs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, selective, and CNS-active inhibitor of NAPE-PLD.[1] NAPE-PLD is the primary enzyme responsible for the biosynthesis of a class of lipid signaling molecules called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide.[2][3] By inhibiting NAPE-PLD, this compound effectively reduces the production and levels of various NAEs.[2]
Q2: What is the optimal incubation time for this compound to achieve maximal NAE reduction in vitro?
A2: Based on in-vivo studies in mice, maximal reduction of brain anandamide levels was observed at 2 hours post-administration of this compound, with levels returning to baseline by the 4-hour mark.[2] In-vitro experiments have also demonstrated a significant reduction in anandamide levels in Neuro-2a cells after a 2-hour incubation with 10 µM this compound.[2] Therefore, a 2-hour incubation time is recommended as a starting point for achieving maximal NAE reduction in cell-based assays. However, optimal incubation time may vary depending on the cell type and experimental conditions. A time-course experiment (e.g., 0.5, 1, 2, 4, and 8 hours) is recommended to determine the precise optimal time for your specific system.
Q3: What is the recommended concentration range for this compound in in-vitro experiments?
A3: this compound is a potent inhibitor with a reported IC50 of 27 nM for NAPE-PLD.[1] A concentration of 10 µM has been shown to cause a significant twofold reduction of anandamide in Neuro-2a cells.[2] A dose-dependent effect on brain anandamide levels has been observed in mice with doses ranging from 3 to 30 mg/kg.[2] For in-vitro experiments, a concentration range of 1-10 µM is a reasonable starting point. However, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Is this compound selective for NAPE-PLD?
A4: Yes, this compound is a selective inhibitor of NAPE-PLD. Studies have shown no inhibitory activity at 10 µM for cannabinoid receptors type 1 and 2, or for other enzymes involved in anandamide metabolism such as fatty acid amide hydrolase (FAAH).[2]
Q5: How should I store this compound?
A5: this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year to maintain stability.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal NAE reduction observed after this compound incubation. | 1. Suboptimal incubation time: The peak effect of this compound might be missed. | Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h) to determine the optimal incubation time for your specific cell line.[2] |
| 2. Insufficient this compound concentration: The concentration used may be too low for the cell density or specific cell line. | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration.[2] | |
| 3. This compound degradation: Improper storage or handling of the compound. | Ensure this compound is stored correctly at -80°C or -20°C and minimize freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment. | |
| 4. Alternative NAE biosynthetic pathways: The cell line used may have highly active alternative pathways for NAE synthesis that are not inhibited by this compound.[4] | Consider using a cell line with confirmed NAPE-PLD-dependent NAE production or use genetic tools (e.g., NAPE-PLD knockout cells) as a negative control.[2] | |
| High variability in NAE reduction between replicate experiments. | 1. Inconsistent cell density: Cell density can influence drug efficacy.[5][6][7] | Ensure consistent cell seeding density and confluence across all experiments. |
| 2. Inconsistent incubation conditions: Variations in temperature, CO2 levels, or media volume. | Standardize all incubation parameters and ensure they are accurately controlled. | |
| 3. Pipetting errors: Inaccurate pipetting of this compound or other reagents. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for treating multiple wells or plates. | |
| Unexpected changes in other lipid mediator levels. | 1. Off-target effects: Although this compound is selective, off-target effects at high concentrations cannot be entirely ruled out. | Use the lowest effective concentration of this compound determined from your dose-response curve. Consider testing for known off-target effects of similar compounds if available in the literature. |
| Cell toxicity or morphological changes observed. | 1. High concentration of this compound or solvent (e.g., DMSO). | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent in your cell line. Ensure the final solvent concentration is minimal and consistent across all conditions. This compound at 10 µM for 2 hours did not show reduced cell viability in Neuro-2a cells.[2] |
Quantitative Data Summary
Table 1: In-Vivo Time-Dependent Effect of this compound on Mouse Brain Anandamide (AEA) Levels
| Time Point (hours) | Brain AEA Level (% of Vehicle) |
| 1 | ~75% |
| 2 | ~50% (Significant reduction) |
| 4 | ~100% (Returned to baseline) |
| 8 | ~100% |
| Data is an approximation based on graphical representation from the source and illustrates the trend of a significant reduction at 2 hours.[2] |
Table 2: In-Vitro and In-Vivo Dose-Response Data for this compound
| Parameter | Value | System |
| IC50 | 27 nM | Recombinant NAPE-PLD |
| Significant AEA Reduction | 10 µM (2-hour incubation) | Neuro-2a cells |
| Significant AEA Reduction | 30 mg/kg (i.p., 2 hours) | Mouse brain |
| Source:[1][2] |
Experimental Protocols
Protocol 1: In-Vitro Time-Course of NAE Reduction by this compound
This protocol outlines a general procedure to determine the optimal incubation time for this compound to achieve maximal NAE reduction in a cultured cell line.
Materials:
-
Cultured cells of interest (e.g., Neuro-2a)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents and equipment for cell lysis and lipid extraction
-
LC-MS/MS system for NAE quantification
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium.
-
Treat the cells with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%.
-
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvest and Lysis:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer and scrape the cells.
-
-
Lipid Extraction: Perform lipid extraction from the cell lysates using a suitable method (e.g., Folch or Bligh-Dyer method).
-
NAE Quantification: Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of various NAEs (e.g., anandamide, PEA, OEA).
-
Data Analysis: Normalize the NAE levels to the protein concentration of the cell lysate. Express the results as a percentage of the vehicle-treated control at each time point. The time point showing the greatest reduction in NAE levels is the optimal incubation time.
Protocol 2: Fluorescence-Based NAPE-PLD Activity Assay
This protocol provides a method for measuring NAPE-PLD activity in cell lysates, which can be used to confirm the inhibitory effect of this compound.
Materials:
-
HEK293T cells overexpressing NAPE-PLD (or cell line of interest)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Fluorescent NAPE substrate (e.g., PED6)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Cell Lysates: Prepare membrane fractions from cells overexpressing NAPE-PLD.
-
Assay Setup:
-
In a 96-well plate, add assay buffer.
-
Add this compound at various concentrations (for a dose-response curve) or a fixed concentration. Include a vehicle control (DMSO).
-
Add the cell lysate containing NAPE-PLD.
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Initiation: Add the fluorescent NAPE substrate (e.g., PED6) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for PED6) over a set period (e.g., 60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of the enzymatic reaction (increase in fluorescence over time). Determine the percentage of inhibition by this compound compared to the vehicle control.
Visualizations
Caption: NAE Biosynthesis and Signaling Pathway Inhibition by this compound.
Caption: Workflow for Determining Optimal this compound Incubation Time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell type- and density-dependent effect of 1 T static magnetic field on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
LEI-401 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of LEI-401, particularly at high concentrations. The following information is intended to support troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2][3] NAPE-PLD is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of a class of lipid signaling molecules called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide.[1][3] By inhibiting NAPE-PLD, this compound reduces the levels of various NAEs in a concentration-dependent manner.[4]
Q2: Have any off-targets for this compound been definitively identified?
To date, published literature has not reported definitive, specific off-targets of this compound. A label-free chemical proteomics experiment was conducted to assess the selectivity of this compound, and the results supported its selectivity for NAPE-PLD.[4] However, the absence of evidence is not evidence of absence, and off-target effects, particularly at high concentrations, remain a possibility for any small molecule inhibitor.
Q3: What are the potential off-targets of this compound based on its structure and mechanism?
Given that NAPE-PLD is a metalloenzyme containing a binuclear zinc center in its active site, other metalloenzymes could be potential off-targets for this compound, especially at high concentrations where specificity may be reduced.[1][3] Additionally, broad-spectrum off-target panels often include other common classes of proteins that are frequently implicated in adverse drug reactions.
Q4: What is considered a "high concentration" for this compound in experimental settings?
The definition of a "high concentration" is context-dependent (in vitro vs. in vivo) and should be determined relative to the on-target potency.
| Experimental System | On-Target Potency (IC50/Ki) | Typical "High Concentration" for Off-Target Screening |
| In Vitro (Cell-based) | IC50 = 0.86 µM (for target engagement in HEK293T cells)[4] | >10 µM (a 10-fold increase over the IC50 is a common starting point) |
| In Vitro (Biochemical) | Ki = 0.027 µM (for human NAPE-PLD)[5] | >1 µM |
| In Vivo (Mice) | 30 mg/kg (i.p.) showed significant on-target effects.[4][5] | Dosages significantly exceeding the effective dose, while considering animal welfare and solubility limits. |
It is recommended to establish a full dose-response curve for on-target activity in your specific assay system to define appropriate concentrations for off-target studies.
Troubleshooting Guide: Unexpected Experimental Results
Issue: I am observing a phenotype in my this compound treated cells that is inconsistent with NAPE-PLD inhibition.
Potential Cause: This could be due to an off-target effect of this compound, especially if you are using high concentrations.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Measure the levels of NAEs (e.g., anandamide) in your experimental system to confirm that this compound is inhibiting NAPE-PLD at the concentrations used. A lack of NAE reduction might suggest issues with compound stability or cell permeability in your system.
-
-
Concentration-Response Analysis:
-
Perform a concentration-response experiment. If the unexpected phenotype only manifests at concentrations significantly higher than those required for NAPE-PLD inhibition, it is more likely to be an off-target effect.
-
-
Use a Structurally Unrelated NAPE-PLD Inhibitor:
-
If available, use a different, structurally distinct NAPE-PLD inhibitor. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect specific to this compound's chemical scaffold.
-
-
Negative Control Compound:
-
Synthesize or obtain a close structural analog of this compound that is inactive against NAPE-PLD. If this inactive analog still produces the unexpected phenotype, it strongly suggests an off-target effect.
-
-
Off-Target Profiling:
-
Consider performing broader off-target screening as detailed in the experimental protocols section below.
-
Experimental Protocols for Investigating Off-Target Effects
Broad-Spectrum Off-Target Safety Panel
Objective: To screen this compound against a panel of common off-targets associated with adverse drug reactions.
Methodology: This is typically performed as a fee-for-service by a contract research organization (CRO). A common example is a panel that assesses binding to a range of receptors, ion channels, transporters, and enzymes.
Example Panel (based on commercially available panels[6][7]):
| Target Class | Examples |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid |
| Ion Channels | hERG, Sodium, Calcium, Potassium |
| Transporters | SERT, DAT, NET |
| Enzymes | COX-1, COX-2, PDE, Various Cytochrome P450s |
| Nuclear Receptors | ER, AR, GR |
Experimental Workflow:
Figure 1: Workflow for a broad-spectrum off-target safety panel screen.
Kinome Profiling
Objective: To assess the interaction of this compound with a broad panel of human kinases, as kinase inhibitors are a common class of drugs with known off-target issues.
Methodology: KINOMEscan™ is a widely used platform for this purpose.[8][9][10][11] It is a competition-based binding assay where the test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR.
Experimental Protocol Outline:
-
Compound Submission: Submit this compound to a service provider offering KINOMEscan or a similar platform. Typically, a high concentration (e.g., 1-10 µM) is used for the initial screen.
-
Assay Performance: The service provider performs the binding assays against their kinase panel (which can include hundreds of kinases).
-
Data Analysis: Results are often provided as percent of control, where a lower percentage indicates stronger binding of this compound to the kinase. Data can be visualized on a dendrogram (TREEspot™ image) to show the selectivity profile.
-
Follow-up: For any significant "hits," a follow-up Kd (dissociation constant) determination is recommended to quantify the binding affinity.
Chemical Proteomics for Target Deconvolution
Objective: To identify the direct and indirect binding partners of this compound in a cellular context in an unbiased manner.
Methodology: This approach often utilizes a modified version of the compound (a chemical probe) to capture its interacting proteins from a cell lysate. Photoaffinity labeling is a powerful technique for this.[12][13][14]
Experimental Workflow:
Figure 2: General workflow for a chemical proteomics experiment using photoaffinity labeling.
Competition Experiment for Specificity: To distinguish specific from non-specific binders, a parallel experiment should be conducted where the cell lysate is co-incubated with the photoaffinity probe and an excess of unmodified this compound. Proteins that are true targets will show reduced labeling in the presence of the competing free compound.
Cellular Cytotoxicity Assay
Objective: To determine the concentration at which this compound induces cell death, which can be an indicator of off-target toxicity.
Methodology: A variety of high-throughput compatible assays can be used to measure cytotoxicity.[15][16][17][18] A common method is to measure the release of lactate dehydrogenase (LDH) from damaged cells or to use a fluorescent dye that only enters cells with compromised membranes.
Experimental Protocol Outline (using a membrane-impermeable DNA dye):
-
Cell Plating: Plate cells of interest in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM). Add the compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine or lysis buffer).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Assay:
-
Add a fluorescent, membrane-impermeable DNA dye (e.g., CellTox™ Green) to all wells. This dye will enter and stain the DNA of dead cells.
-
Incubate for a short period as per the manufacturer's instructions.
-
-
Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the positive and negative controls. Plot the percentage of cytotoxicity against the log of this compound concentration and fit a dose-response curve to determine the CC50 (cytotoxic concentration 50%).
A significant difference between the CC50 and the on-target IC50 (a large therapeutic window) suggests a lower likelihood of off-target toxicity at effective concentrations.
References
- 1. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. 4.6. KINOMEscan [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. chayon.co.kr [chayon.co.kr]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. europeanreview.org [europeanreview.org]
- 13. researchgate.net [researchgate.net]
- 14. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
LEI-401 Technical Support Center: Mitigating Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LEI-401, a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The following resources are designed to help you mitigate potential off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions regarding off-target effects of this compound in a question-and-answer format.
Q1: I am observing unexpected phenotypes in my cellular assay after treatment with this compound. How can I determine if these are off-target effects?
A1: Distinguishing on-target from off-target effects is crucial for interpreting your results. Here are several strategies we recommend:
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known IC50 of this compound for NAPE-PLD (approximately 27 nM). Off-target effects may only appear at higher concentrations.
-
Use of Negative Controls: If available, use a structurally similar but inactive analog of this compound. This can help differentiate a specific on-target effect from non-specific effects of the chemical scaffold.
-
Genetic Knockout/Knockdown: The most definitive way to confirm an on-target effect is to use a NAPE-PLD knockout or knockdown cell line. The phenotype observed with this compound in wild-type cells should be absent in the knockout/knockdown cells.[1]
-
Rescue Experiments: In NAPE-PLD knockout/knockdown cells, reintroducing NAPE-PLD expression should rescue the phenotype observed with this compound treatment in wild-type cells.
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a structurally different NAPE-PLD inhibitor. If two distinct inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Q2: What are the known off-targets of this compound?
A2: this compound is a selective inhibitor of NAPE-PLD. However, like most chemical probes, it can interact with other proteins, especially at higher concentrations. The primary known off-targets are other serine hydrolases involved in the endocannabinoid system. A study has indicated that at high doses, this compound may modulate the levels of 2-arachidonoylglycerol (2-AG) and arachidonic acid (AA). This suggests potential interaction with enzymes such as diacylglycerol lipases (DAGLα and DAGLβ), monoacylglycerol lipase (MAGL), and fatty acid amide hydrolase (FAAH).
Q3: I suspect off-target effects on other serine hydrolases. How can I minimize this?
A3: To minimize off-target effects on other serine hydrolases, consider the following:
-
Use the Lowest Effective Concentration: Based on your dose-response analysis, use the lowest concentration of this compound that elicits the desired on-target effect (i.e., reduction in N-acylethanolamine levels).
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique to assess the selectivity of your inhibitor across the entire serine hydrolase family in your specific cellular system.[2][3] This can help you identify which off-target enzymes are being engaged at your working concentration.
-
Direct Measurement of Off-Target Activity: If you have identified a likely off-target, you can perform a specific activity assay for that enzyme (e.g., a FAAH or MAGL activity assay) in the presence of this compound to confirm inhibition.
Q4: My lipidomics data shows changes in lipids other than N-acylethanolamines after this compound treatment. What could be the cause?
A4: While the primary effect of this compound is the reduction of N-acylethanolamines (NAEs), downstream metabolic changes can occur. Additionally, off-target inhibition of other lipases could lead to alterations in other lipid species. For instance, inhibition of DAGL would decrease 2-AG levels, while inhibition of MAGL or FAAH would lead to an accumulation of 2-AG or anandamide, respectively. Careful analysis of your full lipidomics profile in conjunction with dose-response studies and genetic controls will be key to deciphering the underlying mechanism.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its on-target enzyme, NAPE-PLD, and key off-target serine hydrolases involved in endocannabinoid metabolism.
| Target Enzyme | IC50 (µM) | On-Target/Off-Target | Reference |
| hNAPE-PLD (human) | 0.027 (Ki) | On-Target | [1][4] |
| hFAAH (human) | >10 | Off-Target | Supplementary Data, Mock et al., 2020 |
| hMAGL (human) | >10 | Off-Target | Supplementary Data, Mock et al., 2020 |
| hABHD6 (human) | >10 | Off-Target | Supplementary Data, Mock et al., 2020 |
| mDAGLα (mouse) | >10 | Off-Target | Supplementary Data, Mock et al., 2020 |
| mDAGLβ (mouse) | >10 | Off-Target | Supplementary Data, Mock et al., 2020 |
Note: The IC50 values for off-targets were determined by activity-based protein profiling (ABPP) and represent the concentration at which 50% of the enzyme activity is inhibited.
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your study design and execution.
NAPE-PLD Activity Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput screening assay and is suitable for determining NAPE-PLD activity in cell lysates.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid DNA encoding human NAPE-PLD
-
Transfection reagent (e.g., PEI)
-
Lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorescent NAPE analog substrate (e.g., PED-A1)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Transfect cells with the NAPE-PLD expression plasmid using a suitable transfection reagent. As a negative control, perform a mock transfection (without plasmid DNA).
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or dounce homogenization on ice.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Activity Assay:
-
Dilute the membrane protein lysate to a working concentration in assay buffer.
-
To a 96-well plate, add your test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the diluted membrane lysate to the wells.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent NAPE analog substrate.
-
Immediately measure the fluorescence in a plate reader at appropriate excitation and emission wavelengths, taking readings every 2 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from the mock-transfected lysate.
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Lipidomics Analysis of N-Acylethanolamines (NAEs) by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of NAEs from cellular samples.
Materials:
-
Cell samples
-
Internal standards (deuterated NAEs, e.g., anandamide-d8)
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation and Extraction:
-
Harvest and wash cells.
-
Add a known amount of the internal standard mixture to each sample.
-
Homogenize the cells in a mixture of chloroform:methanol (2:1, v/v).
-
Add water to induce phase separation.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Separate the lipids using a gradient elution program.
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each NAE and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each NAE and its corresponding internal standard.
-
Calculate the ratio of the endogenous NAE peak area to the internal standard peak area.
-
Quantify the amount of each NAE in the sample by comparing the peak area ratios to a standard curve generated with known amounts of each NAE.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: On- and potential off-target pathways of this compound.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
Addressing high protein binding of LEI-401 in experimental design
Welcome to the technical support center for LEI-401, a potent and selective CNS-active inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental design and execution. Given this compound's exceptionally high protein binding (>99.8%), this guide places a special emphasis on addressing the unique challenges this property presents.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, selective, and brain-penetrant inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with an IC50 of 27 nM.[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound reduces the levels of various NAEs in the brain and other tissues.[1] This modulation of NAE signaling can impact various physiological processes, including emotional behavior.
Q2: What is the significance of this compound's high protein binding?
A2: this compound exhibits extremely high plasma protein binding of over 99.8% in both human and mouse plasma.[1] This is a critical consideration for experimental design as only the unbound (free) fraction of a drug is pharmacologically active. The high degree of protein binding can significantly impact the interpretation of in vitro and in vivo data, affecting potency measurements, pharmacokinetic profiles, and the correlation between total and free drug concentrations.
Q3: How should I account for the high protein binding of this compound in my in vitro assays?
A3: It is crucial to determine and account for the free fraction of this compound in your specific assay conditions. The presence of proteins in cell culture media (e.g., fetal bovine serum) or in enzyme preparations (e.g., brain homogenates) will sequester a significant portion of this compound, reducing its effective concentration. It is recommended to either use protein-free assay conditions if feasible, or to experimentally determine the unbound concentration of this compound in your assay matrix.
Q4: Can I use standard in vivo dosing regimens for this compound?
A4: While this compound is brain-penetrant, its high protein binding affects its pharmacokinetic properties. Despite high total plasma concentrations, the free concentration available to exert its effect in the brain may be much lower. Dosing regimens should be carefully considered and ideally based on pharmacokinetic studies that measure both total and unbound this compound concentrations in plasma and the target tissue. For mice, intraperitoneal (i.p.) administration has shown more favorable bioavailability (48%) compared to oral (p.o.) administration (25%).[1]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Higher than expected IC50 value for this compound in a cell-based or enzyme activity assay.
-
Possible Cause: High protein binding of this compound to components in the assay medium (e.g., serum, albumin) is reducing the free concentration available to interact with NAPE-PLD.
-
Troubleshooting Steps:
-
Quantify Protein Content: Determine the protein concentration in your assay medium.
-
Calculate or Measure Free Fraction: Use the following formula to estimate the unbound fraction (fu): fu = 1 / (1 + Ka * [Protein]) Where Ka is the association constant of this compound to the protein. A more direct approach is to measure the free concentration using techniques like equilibrium dialysis or ultrafiltration.
-
Adjust Nominal Concentrations: Base your dose-response curves on the calculated or measured free concentrations of this compound rather than the total (nominal) concentrations added.
-
Reduce Protein Content: If possible, reduce the concentration of serum or other proteins in your assay medium. However, be mindful of maintaining cell health or enzyme stability.
-
Use Protein-Free Conditions: For enzymatic assays with purified or recombinant NAPE-PLD, consider using a protein-free buffer system to eliminate the confounding factor of protein binding.
-
Issue 2: High variability in results between experimental repeats.
-
Possible Cause: Inconsistent protein concentrations in assay media or non-specific binding of this compound to labware.
-
Troubleshooting Steps:
-
Standardize Reagents: Ensure consistent lot numbers and handling of serum and other protein-containing reagents.
-
Pre-treat Labware: To minimize non-specific binding, consider using low-binding microplates and pre-incubating them with a blocking agent like bovine serum albumin (BSA), followed by thorough washing.
-
Ensure Equilibrium: For binding assays, ensure that the incubation time is sufficient to reach equilibrium, which may be longer for highly protein-bound compounds.
-
In Vivo Experiments
Issue 1: Lack of expected pharmacological effect in animal models despite administering a seemingly adequate dose.
-
Possible Cause: Insufficient free concentration of this compound at the target site (e.g., the brain) due to high plasma protein binding and potential tissue binding.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure both total and unbound concentrations of this compound in plasma and brain tissue at different time points after administration.
-
Dose-Escalation Study: Perform a dose-escalation study to determine the dose that achieves the target unbound concentration in the brain.
-
Optimize Route of Administration: As noted, intraperitoneal injection may provide better bioavailability than oral administration for this compound.[1]
-
Consider Vehicle Formulation: The vehicle used to dissolve and administer this compound can influence its absorption and distribution. Ensure the formulation is optimized for solubility and stability.
-
Issue 2: Unexpected toxicity or side effects at higher doses.
-
Possible Cause: Saturation of plasma protein binding sites at high concentrations, leading to a disproportionate increase in the free fraction of this compound and potential off-target effects.
-
Troubleshooting Steps:
-
Measure Free Fraction at Different Doses: In your pharmacokinetic studies, assess whether the unbound fraction of this compound remains constant across the dose range tested.
-
Correlate Toxicity with Unbound Concentrations: Relate the observed adverse effects to the measured unbound concentrations of this compound, not the total concentrations.
-
Refine Dosing Regimen: Based on the pharmacokinetic and toxicity data, adjust the dose and dosing frequency to maintain the unbound concentration within the therapeutic window.
-
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Reference |
| In Vitro Potency | |||
| NAPE-PLD IC50 | 27 nM | Human | [1] |
| NAPE-PLD Ki | 0.18 µM | Mouse | [1] |
| Protein Binding | |||
| Human Plasma | >99.8% | Human | [1] |
| Mouse Plasma | >99.8% | Mouse | [1] |
| In Vivo Pharmacokinetics (30 mg/kg i.p. in mice) | |||
| Cmax (plasma) | 10,300 ng/mL | Mouse | |
| Tmax (plasma) | 1 hour | Mouse | |
| Bioavailability (F) | 48% | Mouse | [1] |
| Brain to Plasma Ratio (at Cmax) | 0.7 | Mouse | [1] |
Experimental Protocols
Protocol 1: In Vitro NAPE-PLD Enzyme Activity Assay with Brain Homogenates
This protocol is adapted for assessing the inhibitory activity of this compound on NAPE-PLD in a complex biological matrix where protein binding is a factor.
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
NAPE substrate (e.g., N-palmitoyl-N-(7-nitro-2-1,3-benzoxadiazol-4-yl)-phosphatidylethanolamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate (low-binding)
-
Plate reader (fluorescence)
Procedure:
-
Prepare Brain Homogenate: Homogenize fresh or frozen mouse brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant will be used as the enzyme source.
-
Determine Protein Concentration: Measure the total protein concentration of the brain homogenate using a standard method (e.g., Bradford assay).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Brain homogenate (adjust volume to have a consistent amount of total protein in each well).
-
This compound dilution or vehicle (DMSO).
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Initiate Reaction: Add the NAPE substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Crucially, consider the impact of protein in the brain homogenate on the free concentration of this compound when interpreting the IC50 value.
-
Protocol 2: In Vivo Assessment of this compound Efficacy in a Mouse Model of Anxiety
This protocol provides a general framework for evaluating the anxiogenic-like effects of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Adult male C57BL/6J mice
-
Elevated plus maze (EPM) apparatus
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the mice to the housing and testing environment for at least one week prior to the experiment.
-
Drug Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. A typical dose to elicit a behavioral response is 30 mg/kg.
-
-
Pre-treatment Time: Allow for a pre-treatment period of 60-120 minutes before behavioral testing, corresponding to the Tmax of this compound.
-
Elevated Plus Maze Test:
-
Place each mouse individually in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in open arm exploration is indicative of an anxiogenic-like effect.
-
Visualizations
Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for designing experiments with the highly protein-bound compound this compound.
References
Best practices for storing and handling LEI-401 to maintain stability
This technical support center provides best practices for storing and handling LEI-401 to maintain its stability and ensure reliable experimental outcomes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2] Its primary mechanism of action is to block the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[2][3] By inhibiting NAPE-PLD, this compound reduces the levels of various NAEs in the brain and other tissues.[2][3]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines.
For Solid Compound: Refer to the supplier's instructions, as storage conditions can vary. Generally, solid this compound should be stored in a tightly sealed vial.
For Stock Solutions: Stock solutions of this compound should be prepared and stored as aliquots in tightly sealed vials at low temperatures to minimize degradation. Recommended storage conditions for stock solutions are:
It is advisable to minimize freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO.[1] The use of hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO.[1] Ultrasonic assistance may be required to fully dissolve the compound.[1]
Q4: Can I store this compound in solution for long periods?
Long-term storage of bioactive compounds in solution is generally not recommended.[4] For this compound stock solutions, adhere to the recommended storage temperatures and durations (-20°C for up to one month, or -80°C for longer-term storage).[1][4] It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Improperly dried glassware- Use of old or wet DMSO- Exceeding the solubility limit | - Ensure all glassware is thoroughly dried before use.- Use fresh, anhydrous DMSO to prepare solutions.[1]- If precipitation occurs upon freezing, gently warm the solution and vortex to redissolve before use. Consider preparing smaller aliquots to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage- Multiple freeze-thaw cycles of the stock solution- Inaccurate pipetting of the viscous DMSO stock solution | - Ensure this compound is stored at the correct temperature and within the recommended timeframe.[1]- Aliquot the stock solution to avoid repeated freezing and thawing.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
| Low Potency or Lack of Expected Effect | - Incorrect dosage or concentration used- Degradation of the compound- Issues with the experimental model | - Verify the calculations for the working solution concentration.- Prepare a fresh stock solution from solid this compound to rule out degradation.- Ensure the experimental system (e.g., cell line, animal model) is responsive to NAPE-PLD inhibition. |
| Difficulty Dissolving this compound | - Insufficient solvent volume- Use of a solvent other than recommended | - Ensure the correct volume of DMSO is used to achieve the desired concentration.[1]- Use ultrasonic agitation to aid dissolution.[1]- this compound is highly soluble in DMSO; avoid using other solvents unless their suitability has been validated.[1] |
Experimental Protocols
In Vitro NAPE-PLD Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on NAPE-PLD in a cellular context.
-
Cell Culture: Culture human NAPE-PLD-transfected HEK293T cells in appropriate media and conditions.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.04-20 µM) for a specified duration, such as 30 minutes.[1]
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them to release cellular proteins.
-
Activity-Based Protein Profiling (ABPP): Utilize a fluorescently tagged activity-based probe that covalently binds to the active site of NAPE-PLD. The intensity of the fluorescent signal corresponds to the enzyme's activity.
-
Gel Electrophoresis and Imaging: Separate the protein lysates by SDS-PAGE and visualize the fluorescently labeled NAPE-PLD using an appropriate imaging system.
-
Data Analysis: Quantify the intensity of the fluorescent bands. A reduction in fluorescence in this compound-treated samples compared to the vehicle control indicates inhibition of NAPE-PLD. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
Optimizing LEI-401 dose to avoid activation of the HPA axis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The primary focus of this guide is to provide strategies for optimizing the in vivo dose of this compound to achieve desired therapeutic or experimental effects while avoiding the potential off-target activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, selective, and CNS-active inhibitor of NAPE-PLD.[1] NAPE-PLD is the primary enzyme responsible for the biosynthesis of the endocannabinoid anandamide (AEA) and other N-acylethanolamines (NAEs).[2] By inhibiting NAPE-PLD, this compound reduces the levels of these signaling lipids in the brain and peripheral tissues.[2]
Q2: Why is HPA axis activation a potential side effect of this compound?
The endocannabinoid system, particularly anandamide, plays a crucial role in regulating the HPA axis.[3] Endocannabinoid signaling is generally considered to negatively modulate the HPA axis, acting as a buffer against stress.[3][4] By reducing the endogenous tone of anandamide, this compound can mimic the effects of a cannabinoid CB1 receptor antagonist, leading to a disinhibition of the HPA axis and subsequent release of stress hormones like corticosterone.[1][2] Studies have shown that a 30 mg/kg intraperitoneal dose of this compound activates the HPA axis in mice.[1][2]
Q3: What are the signs of HPA axis activation in my animal model?
The primary indicators of HPA axis activation are elevated plasma concentrations of Adrenocorticotropic hormone (ACTH) and corticosterone (in rodents) or cortisol (in humans).[5] Behaviorally, this may manifest as increased anxiety-like behaviors or altered stress responses.[6]
Q4: How can I avoid HPA axis activation while using this compound?
The key to avoiding HPA axis activation is careful dose optimization. It is crucial to determine the minimum effective dose that achieves your desired pharmacological effect without significantly elevating corticosterone or ACTH levels. A dose-response study is highly recommended. The goal is to find a therapeutic window where the on-target effects of NAPE-PLD inhibition are present, but the off-target HPA axis activation is minimized.
Troubleshooting Guide: Unexpected HPA Axis Activation
If you observe signs of HPA axis activation in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Elevated baseline corticosterone levels in all treatment groups (including vehicle). | Animal stress due to handling, injection procedure, or environmental factors. | Refine animal handling and injection protocols to minimize stress. Ensure adequate acclimatization of animals to the experimental conditions. Collect baseline blood samples rapidly (<3 minutes from initial handling) to avoid procedure-induced stress responses. |
| Significant corticosterone increase at the lowest dose of this compound tested. | The lowest dose used is already above the threshold for HPA axis activation. | Design a follow-up experiment with a wider range of lower doses. Consult the provided pharmacokinetic data to select doses that result in lower brain and plasma concentrations. |
| Desired therapeutic effect is only seen at doses that also activate the HPA axis. | The therapeutic window for separating the desired effect from HPA axis activation is narrow or non-existent for your specific model or endpoint. | Consider co-administration of a low-dose FAAH inhibitor. It has been shown that the effects of this compound on fear extinction (which is linked to HPA axis activation) can be reversed by a FAAH inhibitor.[1][2] This suggests that moderately boosting the remaining anandamide may counteract the HPA-activating effects. This approach requires careful validation. |
| Inconsistent results in HPA axis markers across animals in the same dose group. | High inter-individual variability in stress response. Improper sample collection or processing. | Increase the number of animals per group to improve statistical power. Standardize the time of day for dosing and sample collection to account for circadian rhythms in HPA axis activity.[7] Ensure consistent and rapid blood collection and processing to prevent ex vivo degradation of hormones. |
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species | Value | Reference(s) |
| Ki (NAPE-PLD) | Human | 0.027 µM (27 nM) | [2] |
| IC50 (NAPE-PLD) | Human | 0.86 µM (in HEK293T cells) | [2] |
| In Vivo Dose | Mouse | 30 mg/kg (i.p.) | [2][8] |
| Effect of In Vivo Dose | Mouse | Time-dependent reduction in brain anandamide levels; activation of HPA axis. | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose | Cmax (Plasma) | Tmax (Plasma) | AUClast (Plasma) | Bioavailability (F) |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | - |
| Oral (p.o.) | 10 mg/kg | 1370 ng/mL | 2 hours | 6760 hng/mL | 25% |
| Intraperitoneal (i.p.) | 30 mg/kg | 10300 ng/mL | 1 hour | 38600 hng/mL | 48% |
| Data from Mock et al. (2020) |
Mandatory Visualizations
Caption: Signaling pathway of anandamide synthesis and its role in HPA axis regulation, showing inhibition by this compound.
Caption: Experimental workflow for a dose-optimization study of this compound.
Caption: Logic diagram for troubleshooting unexpected HPA axis activation.
Experimental Protocols
Protocol 1: Dose-Response Study of this compound on HPA Axis Activation in Mice
Objective: To determine the dose of this compound that produces a significant reduction in brain anandamide levels without causing a significant increase in plasma corticosterone and ACTH.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in 90% corn oil)
-
Male C57BL/6J mice (8-10 weeks old)
-
Blood collection tubes (with EDTA)
-
Centrifuge
-
Corticosterone and ACTH ELISA kits
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system for anandamide quantification
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment. Handle mice for several days to reduce handling-induced stress.
-
Dose Preparation: Prepare solutions of this compound at various concentrations (e.g., 1, 3, 10, and 30 mg/kg) in the chosen vehicle. Also prepare a vehicle-only control.
-
Animal Grouping: Randomly assign mice to treatment groups (n=8-10 per group), including a vehicle control group.
-
Dosing: Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection. Record the time of injection for each animal.
-
Sample Collection: Based on pharmacokinetic data, collect samples at the time of maximum plasma concentration (Tmax), which is approximately 1-2 hours post-i.p. injection.[2][8]
-
Anesthetize the mouse (e.g., with isoflurane).
-
Quickly collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately place the blood on ice.
-
Perform transcardial perfusion with ice-cold saline.
-
Dissect the brain and immediately snap-freeze it in liquid nitrogen for later anandamide analysis.
-
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.
-
Hormone Analysis: Quantify plasma corticosterone and ACTH levels using commercially available ELISA kits according to the manufacturer's instructions.
-
Anandamide Analysis: Quantify anandamide levels in brain tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test to compare the different dose groups to the vehicle control. Determine the lowest dose of this compound that significantly reduces brain anandamide and the lowest dose that significantly increases plasma corticosterone/ACTH.
Protocol 2: In Vitro NAPE-PLD Activity Assay
Objective: To confirm the inhibitory potency of this compound on NAPE-PLD activity in a cell-based or tissue homogenate system.
Materials:
-
HEK293T cells overexpressing human NAPE-PLD (or brain tissue homogenates)
-
This compound
-
A synthetic NAPE substrate (e.g., N-arachidonoyl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Prepare cell lysates from NAPE-PLD-expressing HEK293T cells or homogenize brain tissue from wild-type mice in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation with either this compound at various concentrations or vehicle (DMSO).
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the NAPE substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.
-
-
Reaction Quenching: Stop the reaction by adding an ice-cold organic solvent (e.g., methanol/chloroform mixture) containing an internal standard.
-
Lipid Extraction: Vortex and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the lipids.
-
Quantification: Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis. Quantify the amount of anandamide produced.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Signaling, Glucocorticoid-Mediated Negative Feedback and Regulation of the HPA Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid Signaling and the Hypothalamic-Pituitary-Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic deletion of NAPE-PLD induces context-dependent dysregulation of anxiety-like behaviors, stress responsiveness, and HPA-axis functionality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPA axis- Interaction with Behavioral Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
LEI-401: A Superior, First-in-Class NAPE-PLD Inhibitor for In Vivo Research
A detailed comparison of LEI-401 with other N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors reveals its superior potency, selectivity, and suitability for in vivo investigations into the role of N-acylethanolamine (NAE) signaling. While several compounds have been identified as NAPE-PLD inhibitors, this compound is distinguished by its nanomolar potency and central nervous system (CNS) activity, overcoming the limitations of previous inhibitors which lacked the pharmacological properties necessary for acute in vivo studies.[1]
NAPE-PLD is a key enzyme in the biosynthesis of NAEs, a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1][2] These molecules are involved in a wide range of physiological processes, making NAPE-PLD a significant target for therapeutic intervention. The development of potent and selective inhibitors is crucial for elucidating the specific roles of NAPE-PLD in health and disease.
Comparative Analysis of NAPE-PLD Inhibitors
Prior to the development of this compound, existing NAPE-PLD inhibitors were characterized by low potency and off-target effects, rendering them unsuitable for in vivo research.[1][3] Compounds such as ARN19874, hexachlorophene, and bithionol have been identified, but they do not match the pharmacological profile of this compound.
In Vitro Potency and Selectivity
A comparison of the in vitro potency of various NAPE-PLD inhibitors highlights the significant advantage of this compound.
| Inhibitor | Target | IC50 / Ki | Selectivity Notes | Reference |
| This compound | human NAPE-PLD | Ki = 27 nM | No significant activity at cannabinoid receptors (CB1, CB2) or other enzymes in the endocannabinoid system. | [1] |
| mouse NAPE-PLD | Ki = 180 nM | [4] | ||
| ARN19874 | NAPE-PLD | IC50 = 34 µM | Reported as a selective NAPE-PLD inhibitor. | [3][5] |
| Hexachlorophene | NAPE-PLD | IC50 ≈ 2 µM | Known neurotoxic effects, making it unsuitable for in vivo use. | [3][5] |
| Bithionol | NAPE-PLD | IC50 ≈ 2 µM | Symmetrically substituted dichlorophene with significant selectivity for NAPE-PLD over other lipases. | [5] |
In Vivo Performance and Pharmacokinetics
This compound is the only NAPE-PLD inhibitor with demonstrated CNS activity and a favorable pharmacokinetic profile for in vivo studies.
| Inhibitor | Administration Route | Key In Vivo Findings | Pharmacokinetic Parameters (in mice) | Reference |
| This compound | Intraperitoneal (i.p.) | Reduced brain NAE levels in wild-type mice but not in NAPE-PLD knockout mice. Modulated emotional behavior. | Half-life (t½) = 2.7 h; Low clearance; Moderate volume of distribution. Brain-penetrant. | [1][6] |
| ARN19874 | Not reported | In vitro studies in HEK293 cells showed increased NAPE levels, but did not consistently decrease NAE levels. ADME properties and in vivo efficacy have not been reported. | Not available. | [3][7] |
| Hexachlorophene | Not applicable for in vivo NAPE-PLD inhibition studies | Unsuitable for in vivo use due to neurotoxicity. | Not applicable. | [3] |
| Bithionol | Not reported for in vivo NAPE-PLD inhibition studies | Effectively inhibited NAPE-PLD in cultured HEK293 cells. | Not available. | [5] |
Signaling Pathway and Experimental Workflow
The development and validation of this compound involved a systematic approach, from initial screening to in vivo characterization.
Caption: NAPE-PLD catalyzes the conversion of NAPE to NAEs and PA. This compound potently inhibits this step.
Caption: A streamlined workflow for the discovery and validation of this compound as a potent NAPE-PLD inhibitor.
Experimental Protocols
The robust characterization of this compound was achieved through a series of detailed experimental protocols.
In Vitro NAPE-PLD Inhibition Assay
-
Objective: To determine the potency of inhibitors against human and mouse NAPE-PLD.
-
Methodology: A quenched fluorescent substrate-based assay was used. Recombinant human or mouse NAPE-PLD was incubated with the test compound at varying concentrations. The enzymatic reaction was initiated by the addition of a fluorogenic NAPE analog. The rate of fluorescence increase, corresponding to the hydrolysis of the substrate, was measured over time.
-
Data Analysis: IC50 and Ki values were calculated by fitting the concentration-response data to a nonlinear regression model.
Cellular Target Engagement Assay
-
Objective: To confirm that this compound interacts with NAPE-PLD in a cellular context.
-
Methodology: HEK293T cells overexpressing NAPE-PLD were incubated with this compound. A photoaffinity probe that mimics the structure of NAEs was then added, and the cells were exposed to UV light to crosslink the probe to its target proteins. Cell lysates were then analyzed by SDS-PAGE and in-gel fluorescence scanning to visualize the labeled proteins.
-
Data Analysis: A reduction in the fluorescent signal corresponding to the molecular weight of NAPE-PLD in the presence of this compound indicated competitive binding and target engagement.
In Vivo Pharmacokinetic and Brain NAE Level Analysis
-
Objective: To assess the pharmacokinetic profile of this compound and its effect on brain NAE levels in mice.
-
Methodology:
-
Pharmacokinetics: Male C57BL/6J mice were administered a single dose of this compound (e.g., 30 mg/kg, i.p.). Blood samples were collected at various time points, and plasma concentrations of this compound were determined by liquid chromatography-mass spectrometry (LC-MS).
-
Brain NAE Levels: Following administration of this compound or vehicle, mice were euthanized at different time points. Brains were rapidly excised, and lipid extracts were prepared. The levels of various NAE species were quantified using targeted lipidomics by LC-MS.
-
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution were calculated from the plasma concentration-time data. Brain NAE levels were compared between this compound-treated and vehicle-treated groups to determine the extent and duration of NAPE-PLD inhibition.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Unveiling the Specificity of LEI-401: A Comparative Guide Using NAPE-PLD Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of LEI-401, a potent N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor. By leveraging data from NAPE-PLD knockout (KO) models, we objectively demonstrate the on-target activity of this compound and compare its performance with alternative modulators of the endocannabinoid system.
Executive Summary
This compound has emerged as a first-in-class, selective, and CNS-active inhibitor of NAPE-PLD, an enzyme pivotal in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[1][2][3] This guide synthesizes experimental data to validate that the pharmacological effects of this compound are directly mediated by its inhibition of NAPE-PLD. Through a comparative analysis with NAPE-PLD knockout (KO) mice, we illustrate the compound's specificity and differentiate its mechanism from other endocannabinoid system modulators. The data presented herein underscores the value of combining chemical probes with genetic models to unequivocally define a compound's mechanism of action.[1]
This compound: Mechanism of Action and In Vitro Potency
This compound was identified through high-throughput screening as a potent inhibitor of NAPE-PLD.[1] In vitro assays have established its high affinity for the enzyme.
| Compound | Target | IC₅₀ | Reference |
| This compound | hNAPE-PLD | 27 nM | [3] |
Cross-Validation in NAPE-PLD Knockout Models: The Gold Standard for Specificity
The cornerstone of validating this compound's on-target effects lies in the use of NAPE-PLD knockout (KO) animal models. These models provide a definitive biological system to test whether the effects of this compound are solely dependent on the presence of its target enzyme.
Impact on N-acylethanolamine (NAE) Levels
Seminal studies have demonstrated that this compound significantly reduces NAE levels, including anandamide, in the brains of wild-type (WT) mice.[1] However, this effect is completely abrogated in NAPE-PLD KO mice, providing unequivocal evidence that this compound's primary mechanism of action in vivo is the inhibition of NAPE-PLD.[1][2]
| Experimental Group | Treatment | Brain Anandamide Levels (Relative to Vehicle) | Reference |
| Wild-Type (WT) Mice | Vehicle | 100% | [1] |
| Wild-Type (WT) Mice | This compound (30 mg/kg) | Significant Reduction | [1] |
| NAPE-PLD KO Mice | Vehicle | Baseline | [1] |
| NAPE-PLD KO Mice | This compound (30 mg/kg) | No Significant Change | [1][2] |
These findings are further corroborated at the cellular level. In Neuro-2a neuroblastoma cells, this compound reduces NAE levels, an effect that is absent in NAPE-PLD KO Neuro-2a cells.[1][4]
Behavioral Phenotypes
The behavioral effects of this compound also align with its on-target mechanism. Administration of this compound in WT mice has been shown to modulate emotional behavior, such as impairing fear extinction, mimicking the effects of a cannabinoid CB1 receptor antagonist.[1][2] These behavioral changes are not observed in NAPE-PLD KO mice treated with this compound, further solidifying the link between NAPE-PLD inhibition and the observed phenotype.[1]
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach for its validation, the following diagrams are provided.
References
- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of LEI-401 and Bithionol as NAPE-PLD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key inhibitors of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD): LEI-401 and bithionol. NAPE-PLD is a crucial enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD offers a therapeutic strategy for modulating NAE signaling in various physiological and pathological processes. This document outlines the biochemical properties, selectivity, and experimental data for both inhibitors, offering a clear comparison to aid in the selection of the appropriate tool compound for research and drug development.
Executive Summary
This compound is a recently developed, potent, and selective reversible inhibitor of NAPE-PLD with demonstrated central nervous system (CNS) activity.[1][2] In contrast, bithionol is a long-known anthelmintic agent, later identified as a potent, irreversible inhibitor of NAPE-PLD.[3] While both compounds effectively inhibit the enzyme, they differ significantly in their mechanism of action, selectivity, and potential for off-target effects. This compound represents a more targeted approach for studying the physiological roles of NAPE-PLD, whereas bithionol's broader activity profile necessitates careful consideration of its off-target pharmacology.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and bithionol, providing a direct comparison of their inhibitory potency and characteristics.
Table 1: In Vitro Inhibitory Activity against NAPE-PLD
| Parameter | This compound | Bithionol |
| IC50 (human NAPE-PLD) | 27 nM[2] | ~2 µM[3] |
| Ki (human NAPE-PLD) | 27 nM[4] | Not Reported |
| IC50 (mouse NAPE-PLD) | Ki = 0.18 µM[5] | ~2 µM[3] |
| Mechanism of Action | Reversible[6] | Irreversible[6] |
Table 2: Selectivity and Off-Target Activity
| Target | This compound | Bithionol |
| Fatty Acid Amide Hydrolase (FAAH) | No significant inhibition[5] | Not Reported |
| Monoacylglycerol Lipase (MAGL) | No significant inhibition[5] | Not Reported |
| Cannabinoid Receptors (CB1/CB2) | No significant binding[5] | Not Reported |
| Soluble Adenylyl Cyclase (sAC) | Not Reported | Potent Inhibitor (IC50 = 4.0 µM)[7] |
| Caspases | Not Reported | Inhibits a subset of caspases[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAPE-PLD signaling pathway and a general experimental workflow for the screening and validation of NAPE-PLD inhibitors.
Caption: NAPE-PLD catalyzes the final step in the biosynthesis of NAEs.
Caption: A typical workflow for the discovery and characterization of NAPE-PLD inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for NAPE-PLD inhibition assays.
In Vitro NAPE-PLD Inhibition Assay (Fluorescence-Based)
This protocol is adapted from the high-throughput screening method used for the discovery of this compound.[5][9]
-
Enzyme Source: Recombinant human or mouse NAPE-PLD expressed in HEK293T cells.
-
Substrate: A fluorogenic NAPE analog, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing Triton X-100 (0.1% v/v).
-
Procedure: a. Prepare serial dilutions of the test inhibitor (this compound or bithionol) in DMSO. b. In a 384-well plate, add the assay buffer, the enzyme preparation, and the inhibitor solution. c. Pre-incubate the mixture at 37°C for 15 minutes. d. Initiate the reaction by adding the PED6 substrate (final concentration typically 1-5 µM). e. Monitor the increase in fluorescence intensity (excitation/emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for BODIPY) over time at 37°C using a plate reader. f. Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
In Vitro NAPE-PLD Inhibition Assay (LC-MS-Based)
This protocol provides a more direct measure of NAPE-PLD activity using a synthetic, non-fluorescent substrate.[5]
-
Enzyme Source: Brain homogenates from wild-type mice or recombinant NAPE-PLD.
-
Substrate: A synthetic NAPE with a distinct fatty acid chain, such as N-heptadecanoyl-phosphatidylethanolamine (C17:0-NAPE).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in a suitable solvent. b. Incubate the enzyme source with the inhibitor at 37°C for a specified time (e.g., 15 minutes). c. Add the C17:0-NAPE substrate (final concentration typically 100 µM) to start the reaction. d. Incubate the reaction mixture at 37°C for an appropriate duration (e.g., 1.5 hours). e. Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v). f. Extract the lipids and quantify the formation of the product, N-heptadecanoylethanolamine (C17:0-NAE), using liquid chromatography-mass spectrometry (LC-MS). g. Determine the IC50 values based on the reduction in product formation at different inhibitor concentrations.
Comparative Discussion
Potency and Mechanism of Action:
This compound is a significantly more potent inhibitor of human NAPE-PLD (IC50 = 27 nM) compared to bithionol (IC50 ≈ 2 µM).[2][3] This difference of nearly two orders of magnitude highlights the advanced optimization of this compound as a dedicated NAPE-PLD inhibitor. Furthermore, the distinct mechanisms of action—reversible for this compound and irreversible for bithionol—have important implications for their use in biological systems.[6] Reversible inhibitors like this compound are generally preferred for in vivo studies where controlled and temporary target engagement is desired. Irreversible inhibitors such as bithionol can be useful for structural biology studies or as chemical probes to permanently label the active site, but their prolonged and potentially non-specific effects can complicate the interpretation of in vivo data.
Selectivity and Off-Target Effects:
A critical point of differentiation between the two compounds is their selectivity. This compound was developed through a targeted drug discovery program and has been shown to be highly selective for NAPE-PLD over other key enzymes of the endocannabinoid system, including FAAH and MAGL, as well as the cannabinoid receptors.[5] This high selectivity makes this compound a superior tool for dissecting the specific roles of NAPE-PLD in NAE biosynthesis.
In contrast, bithionol has known off-target activities. It is a potent inhibitor of soluble adenylyl cyclase (sAC), an important signaling enzyme, with an IC50 value in the same micromolar range as its NAPE-PLD inhibition.[7] Additionally, bithionol has been reported to inhibit a subset of caspases, which could confound studies on cell death and inflammation.[8] These off-target effects necessitate careful experimental design and the use of appropriate controls to attribute any observed biological effects specifically to the inhibition of NAPE-PLD.
In Vivo Utility:
This compound has been demonstrated to be a CNS-active inhibitor, capable of crossing the blood-brain barrier and reducing brain levels of various NAEs in mice.[1][5] This has been linked to behavioral effects, such as the impairment of fear extinction, which could be reversed by a FAAH inhibitor.[10] These findings underscore the utility of this compound for investigating the role of NAPE-PLD in the central nervous system.
While bithionol has been used in in vitro and cellular assays to study NAPE-PLD function[6], its in vivo application as a selective NAPE-PLD inhibitor is complicated by its off-target activities and its historical use as an anthelmintic and topical antiseptic, which suggests a broader and less defined pharmacological profile.[11]
Conclusion
For researchers seeking a potent, selective, and reversible inhibitor of NAPE-PLD for both in vitro and in vivo studies, particularly those focused on the central nervous system, This compound is the superior choice. Its well-characterized selectivity profile minimizes the risk of confounding off-target effects, allowing for a more precise interrogation of NAPE-PLD biology.
Bithionol , while a potent NAPE-PLD inhibitor, should be used with caution. Its irreversible mechanism of action and known off-target activities, especially the inhibition of soluble adenylyl cyclase, require careful consideration and validation with additional, more selective tools. It may be suitable for specific in vitro applications where its irreversible nature is advantageous, or as a reference compound, but its utility for in vivo studies aimed at selectively targeting NAPE-PLD is limited.
The choice between this compound and bithionol will ultimately depend on the specific experimental goals. However, for most applications requiring a selective pharmacological probe for NAPE-PLD, the data strongly support the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bithionol | C12H6Cl4O2S | CID 2406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Localization of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) expression in mouse brain: A new perspective on N-acylethanolamines as neural signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bithionol Potently Inhibits Human Soluble Adenylyl Cyclase through Binding to the Allosteric Activator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bithionol blocks pathogenicity of bacterial toxins, ricin, and Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
LEI-401: Unseating the Competition in NAPE-PLD Inhibition? A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a perpetual frontier. In the landscape of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitors, LEI-401 has emerged as a significant contender. This guide provides an objective comparison of this compound with other available NAPE-PLD inhibitors, supported by experimental data and detailed protocols to empower informed decisions in research and development.
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By catalyzing the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs), NAPE-PLD plays a crucial role in various physiological processes, making it an attractive target for therapeutic intervention in a range of disorders. The development of potent and selective inhibitors is therefore of high scientific interest.
Potency at a Glance: this compound versus Alternatives
Quantitative analysis of inhibitory potency is critical for comparing the efficacy of different compounds. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics in this assessment. Below is a summary of the available data for this compound and other known NAPE-PLD inhibitors.
| Inhibitor | IC50 | Ki | Organism/Enzyme Source | Assay Type |
| This compound | 27 nM [1] | 27 nM (human)[2]; 180 nM (mouse)[2] | Recombinant Human/Mouse NAPE-PLD | Fluorescence (PED6) |
| ARN19874 | ~34 µM[3] | - | Purified Human Recombinant NAPE-PLD | Not specified |
| Hexachlorophene | ~2 µM[3] | - | Recombinant Mouse NAPE-PLD | Fluorescence (PED-A1) |
| Bithionol | ~2 µM[3] | - | Recombinant Mouse NAPE-PLD | Fluorescence (PED-A1) |
Based on the currently available data, this compound demonstrates significantly higher potency, with an IC50 value in the nanomolar range, setting it apart from other documented inhibitors which typically exhibit potency in the micromolar range.
Understanding the Mechanism: The NAPE-PLD Signaling Pathway
NAPE-PLD is a central enzyme in the biosynthesis of NAEs. The pathway is initiated by the N-acylation of phosphatidylethanolamine (PE) to form NAPE, which is then hydrolyzed by NAPE-PLD to produce NAEs and phosphatidic acid (PA). NAEs, such as anandamide, subsequently act on various receptors to elicit their physiological effects.
Caption: The NAPE-PLD signaling pathway for the biosynthesis of N-acylethanolamines.
Experimental Corner: How Potency is Measured
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Two common methods for assessing NAPE-PLD activity and inhibition are the fluorescence-based PED6 assay and the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assay.
Fluorescence-Based NAPE-PLD Activity Assay Using PED6
This high-throughput compatible assay utilizes a quenched fluorescent substrate, PED6. Cleavage of PED6 by NAPE-PLD results in the release of a fluorophore, leading to an increase in fluorescence that is proportional to enzyme activity.
Caption: Experimental workflow for the fluorescence-based NAPE-PLD inhibitor assay.
Detailed Protocol:
-
Enzyme Preparation: Prepare membrane fractions from HEK293T cells overexpressing human NAPE-PLD.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test inhibitor at various concentrations.
-
NAPE-PLD enzyme preparation.
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[4]
-
Substrate Addition: Initiate the reaction by adding the fluorescent substrate PED6.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
LC-MS/MS-Based NAPE-PLD Activity Assay
This method directly measures the formation of the NAE product from the NAPE substrate, offering high specificity and sensitivity.
Detailed Protocol:
-
Enzyme and Inhibitor Preparation: Similar to the fluorescence-based assay, prepare the NAPE-PLD enzyme and serial dilutions of the inhibitor.
-
Reaction Setup: In a suitable reaction tube, combine the assay buffer, inhibitor, and enzyme preparation.
-
Pre-incubation: Pre-incubate the mixture to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the reaction by adding the NAPE substrate (e.g., N-arachidonoyl-phosphatidylethanolamine).
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching solvent, typically a mixture of organic solvents like methanol and chloroform.
-
Lipid Extraction: Perform a lipid extraction to isolate the NAE product from the reaction mixture.
-
LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The instrument is set up to specifically detect and quantify the NAE product.[5]
-
Data Analysis: Quantify the amount of NAE produced in the presence of different inhibitor concentrations. Plot the product formation against the inhibitor concentration to calculate the IC50 value.
Conclusion: this compound at the Forefront
Based on the compiled data, this compound is currently the most potent NAPE-PLD inhibitor reported in the public domain, with an IC50 in the low nanomolar range.[1] This represents a significant advancement in the field, offering researchers a powerful tool to investigate the physiological and pathological roles of NAPE-PLD with high precision. The detailed experimental protocols provided herein offer a foundation for the independent verification and application of these findings. As the field continues to evolve, the development of novel inhibitors and the refinement of assay methodologies will undoubtedly further our understanding of the intricate NAPE-PLD signaling pathway and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Replicating LEI-401's Behavioral Effects: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the published behavioral effects of LEI-401, a selective N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor, with alternative endocannabinoid system modulators. The information presented is based on the seminal publication by Mock et al. (2020) in Nature Chemical Biology, which first described the discovery and behavioral characterization of this compound. To date, no direct replication studies have been published, making the original report the primary source of data. This guide is intended for researchers, scientists, and drug development professionals interested in the in-vivo effects of NAPE-PLD inhibition.
Summary of this compound's Behavioral Effects
This compound is a centrally active inhibitor of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. By blocking NAPE-PLD, this compound reduces the levels of NAEs in the brain. The primary reported behavioral consequences of this compound administration in mice are the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the impairment of fear extinction. These effects are consistent with a reduction in endocannabinoid signaling, mimicking the action of a cannabinoid CB1 receptor antagonist. Notably, the behavioral effects of this compound were reported to be reversible by the administration of a fatty acid amide hydrolase (FAAH) inhibitor, which increases anandamide levels by blocking its degradation.
Comparative Analysis of Behavioral Effects
To provide a broader context for understanding the behavioral profile of this compound, this section compares its effects with those of other key modulators of the endocannabinoid system: FAAH inhibitors and monoacylglycerol lipase (MAGL) inhibitors. FAAH and MAGL are the primary enzymes responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), respectively.
| Compound Class | Primary Target | Effect on Endocannabinoid Levels | Key Behavioral Effects | Reference |
| This compound (NAPE-PLD Inhibitor) | NAPE-PLD | Decreases NAEs (including anandamide) | Impaired fear extinction, HPA axis activation | Mock et al., 2020[1] |
| FAAH Inhibitors | Fatty Acid Amide Hydrolase (FAAH) | Increases anandamide | Anxiolytic, antidepressant-like effects, variable effects on cognition | [No specific citation in provided context] |
| MAGL Inhibitors | Monoacylglycerol Lipase (MAGL) | Increases 2-AG | Anxiolytic, antidepressant-like effects, can induce CB1 receptor desensitization with chronic use | [No specific citation in provided context] |
Experimental Protocols
The following are detailed methodologies for the key behavioral experiments conducted in the original this compound publication.
Fear Extinction Paradigm
Objective: To assess the effect of this compound on the extinction of conditioned fear.
Animals: Adult male C57BL/6J mice.
Procedure:
-
Fear Conditioning (Day 1): Mice are placed in a conditioning chamber and presented with a conditioned stimulus (CS), typically an auditory tone, which co-terminates with an unconditioned stimulus (US), a mild footshock. This pairing is repeated several times to establish a fear memory, where the CS predicts the US.
-
Extinction Training (Day 2):
-
Animals are pre-treated with either vehicle or this compound (30 mg/kg, intraperitoneally) 60 minutes before the session.
-
Mice are placed in a novel context (different from the conditioning chamber) and are repeatedly presented with the CS in the absence of the US.
-
Freezing behavior, a measure of fear, is recorded and quantified during the presentation of the CS.
-
-
Extinction Recall (Day 3):
-
Animals are returned to the extinction context and presented with the CS without the US.
-
Freezing behavior is again measured to assess the retention of the extinction memory.
-
Data Analysis: The percentage of time spent freezing during the CS presentations is calculated and compared between the this compound and vehicle-treated groups. Impaired extinction is characterized by a higher level of freezing in the this compound group during extinction training and/or recall.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation
Objective: To determine if this compound administration activates the HPA axis, a key stress response system.
Animals: Adult male C57BL/6J mice.
Procedure:
-
Drug Administration: Mice are administered either vehicle or this compound (30 mg/kg, intraperitoneally).
-
Blood Collection: At a specific time point following injection (e.g., 60 minutes), blood samples are collected.
-
Corticosterone Measurement: Plasma is separated from the blood samples, and corticosterone levels, the primary stress hormone in rodents, are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: Plasma corticosterone concentrations are compared between the this compound and vehicle-treated groups. A significant increase in corticosterone levels in the this compound group indicates HPA axis activation.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory action of this compound on NAPE-PLD.
Experimental Workflow for Fear Extinction
Caption: Experimental workflow for the three-day fear extinction paradigm.
References
Safety Operating Guide
Personal protective equipment for handling LEI-401
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, application, and disposal of LEI-401, a first-in-class, selective, and CNS-active N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for handling this compound in its solid, powdered form.[1][2][3][4]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound, which is classified as harmful.[5][6] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles and potential splashes.[2][6] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be required for large quantities or if dust cannot be controlled. | Minimizes inhalation of the powdered compound, which can be harmful if ingested.[2][7] |
Operational Plans: Handling and Disposal
Safe Handling Protocol
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved.[5][7]
-
Work Area : All handling of this compound powder should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood to control exposure.[5][7]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing and Aliquoting :
-
Handle this compound as a solid to minimize the generation of dust.
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
If creating solutions, add the solvent to the pre-weighed solid slowly to avoid splashing. This compound is soluble in DMSO and ethanol.
-
-
Spill Management :
-
In case of a small spill, carefully clean the area with a damp cloth or absorbent material to avoid creating dust.
-
For larger spills, follow the emergency procedures outlined in the SDS.
-
All spill cleanup materials should be disposed of as hazardous waste.
-
-
Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.[7]
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature for the powdered form is -20°C.
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection : All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Do Not Dispose in Drains : Under no circumstances should this compound or its solutions be disposed of down the drain, as this can lead to significant aquatic toxicity.[8]
-
Engage a Licensed Waste Disposal Company : The collected hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company in accordance with local, state, and federal regulations.[8]
Experimental Protocol: Preparation of this compound for In Vitro Assay
This protocol is a general guideline for preparing a stock solution of this compound for use in cell-based assays.
-
Calculate Required Mass : Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weighing : In a chemical fume hood, carefully weigh the calculated mass of this compound powder onto weighing paper and transfer it to a sterile microcentrifuge tube.
-
Solubilization : Add the appropriate volume of high-purity DMSO to the tube to achieve the desired stock concentration.
-
Mixing : Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization : If required for the specific cell culture application, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Inhibition of the NAPE-PLD signaling pathway by this compound.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 3. trihydro.com [trihydro.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. ddpsinc.com [ddpsinc.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
